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  • Product: Ethenyl pyridine-4-carboxylate
  • CAS: 24641-05-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility and Stability of Ethenyl Pyridine-4-Carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethenyl pyridine-4-carboxylate, also known as vinyl pyridine-4-carboxylate, is a heterocyclic compound of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethenyl pyridine-4-carboxylate, also known as vinyl pyridine-4-carboxylate, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring, a vinyl group, and a carboxylate ester, presents a unique combination of chemical functionalities that can be exploited in drug design and polymer chemistry. The pyridine moiety offers opportunities for hydrogen bonding and salt formation, potentially influencing its pharmacokinetic profile. The vinyl group serves as a reactive handle for polymerization and other chemical modifications.

Understanding the solubility and stability of Ethenyl pyridine-4-carboxylate is paramount for its successful application. Solubility dictates its behavior in various solvent systems, impacting formulation development, reaction kinetics, and purification processes. Stability, on the other hand, determines its shelf-life, degradation pathways, and potential for the formation of impurities, all of which are critical considerations in pharmaceutical development.

This technical guide provides a comprehensive overview of the solubility and stability of Ethenyl pyridine-4-carboxylate. In the absence of extensive experimental data for this specific molecule, this guide will leverage data from structurally similar compounds, namely Ethyl Pyridine-4-Carboxylate and 4-Vinylpyridine, to provide scientifically grounded predictions. Furthermore, this document details robust experimental protocols for determining these crucial physicochemical properties, empowering researchers to generate precise and reliable data for their specific applications.

Section 1: Solubility Profile of Ethenyl Pyridine-4-Carboxylate

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This section explores the theoretical and practical aspects of the solubility of Ethenyl pyridine-4-carboxylate.

Theoretical Considerations and Predictions

The solubility of Ethenyl pyridine-4-carboxylate is governed by the interplay of its constituent functional groups: the polar pyridine ring and carboxylate group, and the non-polar vinyl group.

  • Impact of the Pyridine Ring and Carboxylate Group: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the carboxylate group can also participate in hydrogen bonding. This suggests that the molecule will have some affinity for polar solvents. The presence of the carboxylate group can also influence the electronic distribution within the pyridine ring, potentially affecting its basicity and, consequently, its solubility in acidic media.

  • Influence of the Vinyl Group: The ethenyl (vinyl) group is non-polar and will contribute to the molecule's solubility in organic solvents. Compared to its saturated counterpart, the ethyl group, the vinyl group's double bond introduces rigidity and planarity, which can affect crystal packing and, consequently, the energy required to dissolve the solid, a key factor in thermodynamic solubility.

Based on these structural features and data from analogous compounds, a predicted solubility profile can be constructed.

Predicted Solubility in Common Solvents

Due to the lack of direct experimental data for Ethenyl pyridine-4-carboxylate, the following table provides a predicted solubility profile based on the known solubilities of Ethyl Pyridine-4-Carboxylate and 4-Vinylpyridine.

SolventPredicted Solubility of Ethenyl Pyridine-4-CarboxylateRationale and Comparative Insights
Water Slightly Soluble to Soluble4-Vinylpyridine is soluble in water, while Ethyl Pyridine-4-Carboxylate is slightly soluble. The presence of the carboxylate group in the target molecule may enhance aqueous solubility compared to the ethyl analog through hydrogen bonding with water molecules.
Ethanol SolubleBoth analog compounds are soluble in ethanol, a polar protic solvent capable of hydrogen bonding.
Methanol SolubleSimilar to ethanol, methanol is a polar protic solvent, and good solubility is expected.
Acetone Soluble4-Vinylpyridine is soluble in acetone, a polar aprotic solvent. The polarity of the pyridine and carboxylate moieties should facilitate dissolution.
Acetonitrile SolubleA common polar aprotic solvent in chromatography, solubility is anticipated to be good.
Dichloromethane (DCM) SolubleA non-polar aprotic solvent, the overall organic character of the molecule should allow for good solubility.
Ethyl Acetate SolubleA moderately polar aprotic solvent, good solubility is predicted.
Hexane Sparingly Soluble to InsolubleA non-polar solvent, the polar pyridine and carboxylate groups are likely to limit solubility significantly.
Experimental Determination of Solubility

To obtain definitive solubility data, experimental determination is essential. Two common methods are the determination of kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is a high-throughput screening method that measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO). It is often higher than thermodynamic solubility as it can reflect the solubility of an amorphous or metastable form[1].

  • Thermodynamic Solubility: This is the equilibrium solubility of the most stable crystalline form of a compound in a given solvent. It is a more accurate representation of the true solubility and is typically determined using the shake-flask method[2].

1.3.1. Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the steps for determining the equilibrium solubility of Ethenyl pyridine-4-carboxylate in various solvents.

Materials:

  • Ethenyl pyridine-4-carboxylate (solid)

  • Selected solvents (e.g., water, ethanol, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid Ethenyl pyridine-4-carboxylate to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation[2].

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium[3].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter.

  • Quantification: Analyze the concentration of Ethenyl pyridine-4-carboxylate in the filtered supernatant using a validated analytical method, such as HPLC.

  • Confirmation of Equilibrium: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentrations are consistent over time[2].

graph TD {
    A[Start: Add excess solid to solvent] --> B{Equilibrate at constant temperature};
    B --> C[Allow solid to settle / Centrifuge];
    C --> D[Withdraw and filter supernatant];
    D --> E{Analyze concentration (e.g., HPLC)};
    E --> F{Is concentration stable over time?};
    F -- Yes --> G[End: Equilibrium solubility determined];
    F -- No --> B;
    style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
    style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
    style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
    style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
    style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
    style F fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
    style G fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF
}
Figure 1: Workflow for Thermodynamic Solubility Determination.

Section 2: Stability Profile of Ethenyl Pyridine-4-Carboxylate

The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. This section delves into the potential degradation pathways and provides a framework for assessing the stability of Ethenyl pyridine-4-carboxylate.

Predicted Stability and Potential Degradation Pathways

The chemical structure of Ethenyl pyridine-4-carboxylate contains several functionalities that are susceptible to degradation under various stress conditions.

  • Hydrolysis: The ester linkage is prone to hydrolysis under both acidic and basic conditions, which would yield pyridine-4-carboxylic acid and vinyl alcohol. Vinyl alcohol would then tautomerize to acetaldehyde. Vinyl esters are generally more resistant to hydrolysis than their saturated counterparts under neutral conditions, but can be susceptible in alkaline environments[4].

  • Oxidation: The pyridine ring and the vinyl group can be susceptible to oxidation.

  • Photodegradation: The presence of the pyridine ring and the conjugated system of the vinyl group and carboxylate suggests potential for degradation upon exposure to light.

  • Polymerization: The vinyl group is susceptible to free-radical polymerization, which can be initiated by heat, light, or the presence of radical initiators. 4-Vinylpyridine is known to polymerize when exposed to light and heat.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. These studies involve subjecting the compound to conditions more severe than those it would encounter during storage.

2.2.1. Recommended Stress Conditions

The following table outlines the recommended stress conditions for forced degradation studies of Ethenyl pyridine-4-carboxylate, in line with ICH guidelines.

Stress ConditionTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60 °C)Hydrolysis of the ester linkage.
Base Hydrolysis 0.1 M NaOH at room or elevated temperatureHydrolysis of the ester linkage.
Oxidation 3% H₂O₂ at room temperatureOxidation of the pyridine ring or vinyl group.
Thermal Degradation Dry heat (e.g., 80 °C)General decomposition, potential polymerization.
Photodegradation Exposure to light (ICH Q1B guidelines)Photolytic cleavage, polymerization.
2.2.2. Protocol for a Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study on Ethenyl pyridine-4-carboxylate.

Materials:

  • Ethenyl pyridine-4-carboxylate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and other necessary solvents

  • Temperature-controlled ovens and water baths

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare solutions of Ethenyl pyridine-4-carboxylate in appropriate solvents for each stress condition.

  • Stress Application:

    • Acid/Base Hydrolysis: Treat the sample solutions with the specified acid or base and incubate at the desired temperature for a set period.

    • Oxidation: Add the oxidizing agent to the sample solution and incubate.

    • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures.

    • Photodegradation: Expose the solid compound or a solution to a controlled light source.

  • Neutralization (for hydrolytic studies): After the stress period, neutralize the acidic and basic samples to prevent further degradation.

  • Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradants to ensure that no co-eluting peaks are present.

graph TD {
    A[Start: Prepare sample solutions] --> B{Apply Stress Conditions};
    subgraph Stress Conditions
        B1[Acid Hydrolysis]
        B2[Base Hydrolysis]
        B3[Oxidation]
        B4[Thermal Degradation]
        B5[Photodegradation]
    end
    B --> C{Neutralize (if applicable)};
    C --> D[Analyze by Stability-Indicating HPLC];
    D --> E{Assess Peak Purity};
    E --> F[Identify and Quantify Degradants];
    F --> G[End: Degradation Profile Established];
    style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
    style B fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF
    style B1 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
    style B2 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
    style B3 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
    style B4 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
    style B5 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
    style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
    style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
    style E fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
    style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
    style G fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF
}
Figure 2: Workflow for a Forced Degradation Study.

Section 3: Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method (SIAM), typically using High-Performance Liquid Chromatography (HPLC). A SIAM is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time.

Key Attributes of a Stability-Indicating HPLC Method
  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

General Approach to Method Development
  • Initial Screening: Begin with a generic reversed-phase HPLC method, screening different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with different buffers).

  • Analysis of Stressed Samples: Inject the samples from the forced degradation studies to observe the separation of the parent compound from its degradation products.

  • Method Optimization: Adjust chromatographic parameters such as mobile phase gradient, pH, flow rate, and column temperature to achieve adequate resolution between all peaks.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

Conclusion

This technical guide has provided a comprehensive overview of the critical physicochemical properties of Ethenyl pyridine-4-carboxylate: solubility and stability. While experimental data for this specific molecule is limited, a scientifically sound predictive framework has been established by leveraging data from its structural analogs. The detailed experimental protocols for thermodynamic solubility determination and forced degradation studies provide researchers with the necessary tools to generate robust and reliable data. A thorough understanding and experimental characterization of the solubility and stability of Ethenyl pyridine-4-carboxylate are indispensable for its successful translation from a promising chemical entity to a viable pharmaceutical product or advanced material.

References

  • Chemwin. Vinyl and ethyl esters: chemical structures, uses and differences. Retrieved from [Link]

  • Bevan, M. J., & Lloyd, R. S. (2012). Kinetic versus thermodynamic solubility temptations and risks. Journal of Pharmaceutical Sciences, 101(10), 3549-3559.
  • ThoughtCo. (2019, May 18). Vinyl Ester vs Polyester Resins: Pros and Cons of Each. Retrieved from [Link]

  • SAT-FRP. (2024, February 14). Vinyl Ester Resins: Beat Acids & Alkalis in Chemical Plants!. Retrieved from [Link]

  • Wageningen University & Research. (2022, February 3). Bound to Plasticize. Retrieved from [Link]

  • Sauereisen. Understanding the Basic Chemistry of Polyesters and Vinyl Esters. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6), 346-357.
  • BioAssay Systems. Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Ghafourian, T., & Barzegar-Jalali, M. (2011). 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2681.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review, 17(3), 10-15.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS 830.7840.
  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • Dale, S. H., Elsegood, M. R. J., Hemmings, M., & Wilkinson, A. L. (2004). The co-crystallisation of pyridine with benzenepolycarboxylic acids: The interplay of strong and weak hydrogen bonding motifs. CrystEngComm, 6(54), 207-213.
  • Wikipedia. (n.d.). Vinyl ester resin. In Wikipedia. Retrieved February 5, 2026, from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Dahiwade, V., Panaskar, A., Patil, S., & Waghmare, P. (2024). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. Research Journal of Pharmacy and Technology, 17(1), 1-8.
  • Chibotaru, L. F., & Hendrickx, M. F. A. (2001). Effect of the Structure of Pyridine Ligands and the Substituent in the Carboxylate Anion on the Geometry of Transition Metal Complexes [M2(O2CR)4L2]. Inorganic Chemistry, 40(22), 5574-5581.
  • Quora. (2020, September 28). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. Retrieved from [Link]

  • Patel, K. N., & Patel, J. K. (2012). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 1(1), 1-10.
  • Dressman, J., & Kramer, J. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(4), 6-9.
  • Frontera, A., & Bauzá, A. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1133.
  • International Council for Harmonisation. (2023). Quality Guidelines. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Retrieved from [Link]

  • S. L. S. (2015). Stability Indicating HPLC Method Development and Validation. SciSpace. Retrieved from [Link]

  • SlideShare. (2018). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Quality Guidelines. Retrieved from [Link]

Sources

Exploratory

The Synthetic Chemist's Guide to Pyridine-4-Carboxylic Acid Derivatives: From Classical Ring-Forming Reactions to Modern C-H Functionalization

Introduction: The Enduring Importance of the Isonicotinic Acid Scaffold Pyridine-4-carboxylic acid, also known as isonicotinic acid, and its derivatives represent a cornerstone of heterocyclic chemistry, with profound im...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Isonicotinic Acid Scaffold

Pyridine-4-carboxylic acid, also known as isonicotinic acid, and its derivatives represent a cornerstone of heterocyclic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries.[1] The intrinsic properties of this scaffold—its aromaticity, the electron-withdrawing nature of the nitrogen atom, and the versatile functionality of the carboxylic acid group—make it a privileged motif in drug design and catalysis.[1] Derivatives of isonicotinic acid are found at the heart of numerous therapeutic agents, most notably the frontline anti-tuberculosis drug isoniazid. This guide provides an in-depth exploration of the key synthetic strategies for accessing this vital class of molecules, tailored for researchers, scientists, and drug development professionals. We will navigate from the foundational, time-honored cyclization reactions to the cutting-edge methodologies that promise greater efficiency, selectivity, and sustainability.

I. Classical Approaches to the Pyridine-4-Carboxylic Acid Core

The de novo synthesis of the pyridine ring has been a subject of intense study for over a century. These classical methods, often named after their discoverers, typically involve the condensation of acyclic precursors and remain highly relevant for their robustness and ability to generate molecular complexity from simple starting materials.

The Hantzsch Dihydropyridine Synthesis and Subsequent Aromatization

First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a stalwart of pyridine synthesis.[2] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[2] The primary product is a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized to the corresponding pyridine. The driving force for this final aromatization step is the formation of a stable aromatic ring.[2]

The true power of the Hantzsch synthesis lies in its versatility and atom economy.[3] By judicious choice of the aldehyde and β-ketoester, a wide array of substitution patterns can be achieved. For the synthesis of pyridine-4-carboxylic acid derivatives, the aldehyde component is key to introducing the desired functionality at the 4-position.

Causality in Experimental Design: The initial condensation forms an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. A subsequent Michael addition, cyclization, and dehydration cascade leads to the 1,4-DHP ring.[4] The choice of oxidizing agent for the final aromatization step is critical and can range from nitric acid to milder reagents like iodine or even enzymatic catalysts, depending on the functional group tolerance of the molecule.[5][6]

Experimental Protocol: Hantzsch Synthesis of a 4-Substituted Pyridine-3,5-dicarboxylate [6]

  • Step 1: 1,4-Dihydropyridine Synthesis.

    • To a round-bottom flask, add the desired aldehyde (10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).

    • Add ethanol (20 mL) as the solvent.

    • Reflux the mixture with stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield the 1,4-dihydropyridine derivative.

  • Step 2: Aromatization.

    • Dissolve the dried 1,4-dihydropyridine (5 mmol) in methanol.

    • Add iodine (1.27 g, 5 mmol) to the solution.

    • Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyridine-3,5-dicarboxylate. Purify by column chromatography or recrystallization as needed.

The Guareschi-Thorpe Condensation

The Guareschi-Thorpe reaction provides a direct route to substituted 2-hydroxypyridines (or their 2-pyridone tautomers) and is particularly useful for accessing amino- and cyano-substituted isonicotinic acid derivatives.[7] The classical approach involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or cyanoacetic ester in the presence of a base like ammonia.[8][9]

Recent advancements have demonstrated a highly efficient, one-pot, three-component version of this reaction in aqueous media using ammonium carbonate, which acts as both the nitrogen source and a promoter.[10][11][12] This "green" approach offers high yields, simple work-up procedures, and avoids the use of hazardous organic solvents.[10]

Causality in Experimental Design: The reaction mechanism is reminiscent of the Hantzsch synthesis, proceeding through a series of condensations and cyclization. A key step in a recent modification for synthesizing 2-amino isonicotinic acids involves an in situ decarboxylation, which simplifies the synthetic route.[7] The use of an aqueous basic medium in the one-pot protocol facilitates both the hydrolysis and decarboxylation steps, streamlining the process.[7]

Experimental Protocol: One-Pot Synthesis of 2-Amino-5-substituted-isonicotinic Acid [7]

  • Step 1: Preparation of Starting Materials.

    • Synthesize the required 2,4-dioxo-carboxylic acid ethyl ester from the corresponding ketone and diethyl oxalate.

    • Ethyl 3-amino-3-iminopropionate hydrochloride can be prepared or sourced commercially.

  • Step 2: One-Pot Condensation and Cyclization.

    • In a suitable reaction vessel, combine the 2,4-dioxo-carboxylic acid ethyl ester (1.0 eq), ethyl 3-amino-3-iminopropionate hydrochloride (1.1 eq), and an aqueous basic solution (e.g., aqueous NaOH).

    • Heat the mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction by HPLC or TLC.

    • The reaction typically proceeds through condensation, hydrolysis of the ester and imine, cyclization, and selective decarboxylation to form the desired 2-amino isonicotinic acid.

    • Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the product.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a versatile route to polysubstituted pyridines by reacting an enamine with an ethynylketone (ynone).[13] The reaction proceeds via a Michael addition to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to furnish the pyridine ring.[4] A significant advantage over the Hantzsch synthesis is that it directly yields the aromatic pyridine without a separate oxidation step.[14]

Causality in Experimental Design: The initial reaction is a conjugate addition. The subsequent cyclodehydration traditionally required high temperatures.[4] However, modern modifications have introduced the use of Brønsted or Lewis acid catalysts, which facilitate the cyclization under much milder conditions.[15] This has expanded the utility of the Bohlmann-Rahtz synthesis, allowing for one-pot procedures where the enamine is generated in situ, further enhancing the efficiency of the process.[4] Continuous flow microwave reactors have also been successfully employed to accelerate this reaction, offering excellent control and scalability.[15]

Experimental Protocol: Modified One-Pot Bohlmann-Rahtz Pyridine Synthesis [15]

  • Step 1: Reagent Preparation.

    • Prepare a solution of the β-ketoester (1.0 eq) and ammonium acetate (1.5 eq) in a suitable solvent such as ethanol or toluene. This will generate the enamine in situ.

    • Prepare a solution of the ethynylketone (1.0 eq) and a Brønsted acid catalyst (e.g., acetic acid, 0.2 eq) in the same solvent.

  • Step 2: Reaction Execution (Batch or Flow).

    • Batch Mode:

      • In a sealed microwave vial, combine the two solutions.

      • Heat the mixture in a microwave reactor to the desired temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).

    • Flow Mode:

      • Using two separate syringe pumps, feed the two prepared solutions into a T-mixer.

      • Pass the combined stream through a heated flow reactor (either microwave or conventional heating) at a controlled flow rate to achieve the desired residence time and temperature.

  • Step 3: Work-up and Purification.

    • After the reaction is complete, cool the mixture (or collect the output from the flow reactor).

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the desired polysubstituted pyridine.

II. Modern Synthetic Strategies: Precision and Efficiency

While classical methods are foundational, modern organic synthesis has ushered in an era of unprecedented precision, often leveraging catalysis to achieve functionalizations that were previously challenging or impossible.

Direct C-H Functionalization: The Carboxylation of Pyridines

The direct introduction of a carboxylic acid group onto a pre-existing pyridine ring via C-H activation is a highly atom-economical and elegant strategy. This approach avoids the multi-step sequences often required in classical ring-forming reactions, making it particularly valuable for late-stage functionalization of complex molecules.

A recently developed practical method allows for the C-4 selective carboxylation of pyridines using carbon dioxide (CO₂), a renewable and non-toxic C1 source. The process involves a two-step, one-pot protocol: a C-H phosphination followed by a copper-catalyzed carboxylation of the resulting phosphonium salt with CO₂ at atmospheric pressure.

Causality in Experimental Design: The initial C-H phosphination at the C-4 position activates this site towards further transformation. The subsequent copper-catalyzed step is crucial for the efficient incorporation of CO₂. The use of a reductant (ZnEt₂) and a suitable ligand (TMEDA) is essential for the catalytic cycle to proceed effectively under mild conditions. This method showcases excellent functional group tolerance and has been successfully applied to the late-stage carboxylation of drug-like molecules.

Experimental Protocol: C-4 Selective Carboxylation of Pyridines with CO₂

  • Step 1: In Situ Generation of Phosphonium Salt.

    • In a glovebox, to an oven-dried vial, add the pyridine substrate (1.0 eq), the phosphine reagent, and a suitable solvent.

    • Add the activating agent for the C-H phosphination and stir at room temperature until the formation of the phosphonium salt is complete (monitored by NMR).

  • Step 2: Copper-Catalyzed Carboxylation.

    • To the vial containing the phosphonium salt, add CuCl (catalyst), TMEDA (ligand), and a suitable solvent (e.g., DMA).

    • Seal the vial and remove it from the glovebox.

    • Bubble CO₂ through the reaction mixture for a set period.

    • Add the reductant (e.g., ZnEt₂) dropwise at room temperature.

    • Stir the reaction mixture under a CO₂ atmosphere until completion.

  • Step 3: Work-up and Isolation.

    • Quench the reaction with an acidic solution (e.g., 1 M HCl).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Make the aqueous layer basic with a suitable base (e.g., NaOH) and wash with an organic solvent to remove impurities.

    • Re-acidify the aqueous layer and extract the product into an organic solvent.

    • Dry the organic layer, concentrate, and purify the product as needed.

Biocatalysis: The Enzymatic Approach

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. For the production of isonicotinic acid, nitrilase enzymes have shown great promise. These enzymes can hydrolyze 4-cyanopyridine directly to isonicotinic acid with high efficiency and selectivity under mild aqueous conditions.[16][17]

Causality in Experimental Design: The selectivity of the enzyme is paramount. Nitrilases catalyze the hydrolysis of the nitrile group to a carboxylic acid, often with near-perfect conversion and without the formation of amide byproducts.[17] The use of whole-cell biocatalysts, where the enzyme is retained within the microbial cell, can simplify the process by eliminating the need for enzyme purification.[16] Immobilization of the whole cells further enhances the stability and reusability of the biocatalyst, making the process more economically viable for industrial-scale production.[16]

Experimental Workflow: Enzymatic Hydrolysis of 4-Cyanopyridine

  • Step 1: Biocatalyst Preparation.

    • Cultivate a suitable microorganism known to produce nitrilase (e.g., Nocardia globerula NHB-2) under optimized conditions to induce enzyme expression.[16]

    • Harvest the cells by centrifugation.

    • Immobilize the whole cells by entrapping them in a suitable matrix like agar or alginate gels.

  • Step 2: Biotransformation.

    • In a bioreactor, prepare a buffered aqueous solution containing the substrate, 4-cyanopyridine.

    • Add the immobilized whole-cell biocatalyst to the reactor.

    • Maintain the reaction at an optimal temperature and pH for the enzyme's activity (e.g., 30-40 °C, pH 7-8).

    • Monitor the conversion of 4-cyanopyridine to isonicotinic acid using HPLC.

  • Step 3: Product Isolation.

    • Once the reaction is complete, remove the immobilized biocatalyst by filtration for reuse.

    • Acidify the reaction mixture to the isoelectric point of isonicotinic acid to precipitate the product.

    • Collect the precipitated isonicotinic acid by filtration, wash with cold water, and dry.

Flow Chemistry: Enhancing Safety and Scalability

Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in safety, reproducibility, and scalability. The synthesis of pyridine-4-carboxylic acid derivatives, particularly the important drug isoniazid, has been successfully adapted to continuous flow processes.[18][19]

A multi-step continuous flow synthesis of isoniazid from 4-cyanopyridine has been developed, involving the hydrolysis of the nitrile to isonicotinamide, followed by reaction with hydrazine hydrate, all performed in a microreactor setup without isolation of the intermediate.[18]

Causality in Experimental Design: The use of microreactors provides superior heat and mass transfer compared to batch reactors, allowing for the safe use of higher temperatures and pressures, which can significantly accelerate reaction rates.[15] The precise control over reaction parameters (temperature, pressure, residence time) in a flow system leads to higher yields and purities.[18] Performing the multi-step synthesis in a continuous fashion without isolating intermediates reduces waste and improves overall process efficiency.[18]

Workflow: Continuous Flow Synthesis of Isoniazid [18]

  • Step 1: Reagent Stream Preparation.

    • Prepare a solution of 4-cyanopyridine in a suitable solvent.

    • Prepare a solution of sodium hydroxide in water.

    • Prepare a solution of hydrazine hydrate.

  • Step 2: Two-Step Flow Reaction.

    • Pump the 4-cyanopyridine and NaOH solutions through a T-mixer into a first heated microreactor or coil reactor to perform the hydrolysis to isonicotinamide.

    • The output stream from the first reactor is then mixed with the hydrazine hydrate solution in a second T-mixer.

    • This combined stream is passed through a second heated reactor to form isoniazid.

  • Step 3: In-line Work-up and Collection.

    • The output from the second reactor is cooled and can be subjected to in-line purification or collected for subsequent work-up and crystallization to yield pure isoniazid.

III. Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route to a specific pyridine-4-carboxylic acid derivative depends on several factors, including the desired substitution pattern, scale of production, cost, and available equipment.

MethodKey AdvantagesKey LimitationsIdeal Application
Hantzsch Synthesis High versatility, multicomponent, good for symmetrical pyridines.[3][6]Requires a separate oxidation step, can have regioselectivity issues for unsymmetrical products.[2]Library synthesis, access to 1,4-dihydropyridines, foundational research.
Guareschi-Thorpe Direct access to hydroxypyridones, amenable to green chemistry approaches.[7][10]Limited to specific substitution patterns (hydroxy/amino).Synthesis of functionalized pyridones and 2-amino isonicotinic acids.
Bohlmann-Rahtz Directly yields aromatic pyridine, good for polysubstituted products, adaptable to flow chemistry.[14][15]Traditionally required high temperatures, ynones can be specialized reagents.Convergent synthesis of complex, highly substituted pyridines.[4][20]
C-H Carboxylation High atom economy, late-stage functionalization, uses CO₂ as a C1 source.Requires specific phosphine reagents and a catalytic system.Modifying complex molecules, isotope labeling, green chemistry.
Enzymatic Synthesis Extremely high selectivity, mild and environmentally friendly conditions, high purity products.[16][17]Substrate scope is limited by the enzyme's specificity, requires biocatalyst development.Industrial-scale production of specific, high-value compounds like isonicotinic acid.
Flow Chemistry Enhanced safety, scalability, reproducibility, and potential for automation.[15][18]Requires specialized equipment, optimization of flow parameters can be time-consuming.Process development, scale-up from lab to production, synthesis of hazardous intermediates.

IV. Case Studies in Pharmaceutical Synthesis

The practical application of these synthetic methodologies is best illustrated through their use in the production of important pharmaceutical agents.

Case Study 1: Isoniazid – The Anti-Tuberculosis Agent

Isoniazid (isonicotinic acid hydrazide) is a cornerstone of tuberculosis treatment. Its synthesis is a classic example of functional group manipulation of a pre-formed pyridine-4-carboxylic acid ring.

Industrial Synthesis: The industrial production typically starts with 4-methylpyridine (γ-picoline), which is oxidized to isonicotinic acid.[21] This oxidation can be performed using various oxidizing agents, but a common industrial method involves ammoxidation to 4-cyanopyridine followed by hydrolysis.[16] The resulting isonicotinic acid is then esterified, and the ester is reacted with hydrazine hydrate to yield isoniazid.[8]

Workflow Diagram: Industrial Synthesis of Isoniazid

G cluster_0 Oxidation/Hydrolysis cluster_1 Derivatization Picoline 4-Methylpyridine Cyanopyridine 4-Cyanopyridine Picoline->Cyanopyridine Ammoxidation INA Isonicotinic Acid Cyanopyridine->INA Hydrolysis Ester Ethyl Isonicotinate INA->Ester Esterification (Ethanol, H+) Isoniazid Isoniazid Ester->Isoniazid Hydrazinolysis (Hydrazine Hydrate)

Caption: Industrial synthesis of Isoniazid from 4-methylpyridine.

Case Study 2: The Pyridine Core of Etoricoxib

Etoricoxib (Arcoxia®) is a selective COX-2 inhibitor used to treat arthritis and pain. While the final molecule is a bipyridine, the synthesis of its core substituted pyridine ring illustrates a modern approach to constructing highly functionalized heterocycles. One patented synthesis involves the condensation of a pre-formed ketosulfone with a vinamidinium salt or a derivative of 2-chloromalonaldehyde, which serves as a three-carbon building block for the pyridine ring.[3][22]

Synthetic Logic: This approach builds the pyridine ring by reacting a complex ketone with a C3-synthon that already contains the desired functionalities or precursors. For instance, reacting 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone with a β-chlorovinamidinium salt in the presence of ammonium acetate allows for the direct construction of the trisubstituted pyridine core. This demonstrates a convergent strategy where complex fragments are combined late in the synthesis.

Workflow Diagram: Synthesis of the Etoricoxib Core

G Keto Ketosulfone Derivative (C-C-N fragment) EtoricoxibCore Etoricoxib Pyridine Core Keto->EtoricoxibCore Condensation/ Cyclization Vina β-Chlorovinamidinium Salt (C3 fragment) Vina->EtoricoxibCore Condensation/ Cyclization Ammonia Ammonium Acetate (Nitrogen Source) Ammonia->EtoricoxibCore Condensation/ Cyclization

Sources

Foundational

The Genesis of a Heterocyclic Workhorse: A Technical Guide to the Discovery and Evolution of Pyridine-Based Monomers

For the modern researcher in drug development and materials science, the pyridine ring is a ubiquitous and indispensable scaffold. Its unique electronic properties, conferred by the nitrogen heteroatom, have made it a co...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug development and materials science, the pyridine ring is a ubiquitous and indispensable scaffold. Its unique electronic properties, conferred by the nitrogen heteroatom, have made it a cornerstone in the design of a vast array of functional molecules, from life-saving pharmaceuticals to advanced polymers. This guide provides an in-depth exploration of the origins of this critical chemical entity, tracing its journey from a curious byproduct of pyrolysis to a versatile building block in contemporary synthesis. We will delve into the historical context of its discovery, the ingenuity of the synthetic pathways developed to access its core structure, and the subsequent evolution of pyridine-based monomers that have become foundational to numerous scientific advancements.

From Bone Oil to a Defined Structure: The Dawn of Pyridine Chemistry

The mid-19th century was a transformative period for organic chemistry. The prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms, was beginning to crumble under the weight of experimental evidence. Chemists were grappling with the fundamental principles of molecular structure and bonding, and the development of improved analytical techniques was just beginning to allow for the reliable characterization of new compounds. It was within this dynamic scientific landscape that pyridine was first isolated.

In 1849, the Scottish chemist Thomas Anderson, while investigating the distillation products of animal bones, isolated a foul-smelling, water-miscible liquid. He named this substance "pyridine" from the Greek words pyr (fire) and -idine (a suffix for aromatic bases), a nod to its discovery through intense heat. For two decades, the true nature of this intriguing compound remained a mystery. It was not until the work of Wilhelm Körner in 1869 and James Dewar in 1871 that the now-familiar hexagonal structure with one nitrogen atom replacing a carbon was proposed and experimentally supported. This elucidation of an aromatic heterocycle was a significant milestone, expanding the known chemical space beyond simple hydrocarbons.

Initially, the primary source of pyridine was coal tar, a byproduct of the coking industry. However, this was a laborious and inefficient method, yielding only a small fraction of pyridine from a large volume of tar. The burgeoning chemical industry of the late 19th and early 20th centuries demanded more efficient and scalable methods of production, setting the stage for the development of innovative synthetic routes.

Historical_Timeline_of_Pyridine_Discovery node_1849 1849 Thomas Anderson isolates Pyridine from bone oil node_1869 1869-1871 Körner and Dewar elucidate the structure of Pyridine node_1849->node_1869 Structure Elucidation node_1876 1876 William Ramsay reports the first synthesis of Pyridine node_1869->node_1876 First Synthesis node_1881 1881 Arthur Hantzsch develops a synthesis for Pyridine derivatives node_1876->node_1881 Derivative Synthesis node_1924 1924 Aleksei Chichibabin devises an improved industrial synthesis node_1881->node_1924 Industrial Scale-up

Caption: A timeline of key milestones in the discovery and early synthesis of pyridine.

Mastering the Ring: Foundational Syntheses of the Pyridine Core

The late 19th and early 20th centuries witnessed the development of two seminal synthetic methodologies that revolutionized access to the pyridine ring system: the Hantzsch and Chichibabin syntheses. These were not merely academic curiosities but rather enabling technologies that paved the way for the systematic investigation of pyridine derivatives and their eventual industrial production.

The Hantzsch Pyridine Synthesis: A Modular Approach to Diversity

In 1881, the German chemist Arthur Hantzsch reported a multi-component reaction that allowed for the construction of dihydropyridine rings, which could then be oxidized to their corresponding pyridines. The elegance of the Hantzsch synthesis lies in its convergent nature, combining an aldehyde, two equivalents of a β-ketoester, and an ammonia source in a single pot.

The causality behind the experimental choices in the Hantzsch synthesis is a beautiful illustration of fundamental organic chemistry principles. The reaction proceeds through a series of condensations and cyclizations, with the β-ketoester serving as a versatile three-carbon building block. The enolate of the ketoester acts as a nucleophile, attacking both the aldehyde and a second molecule of the ketoester (after condensation with ammonia to form an enamine). The choice of a mild oxidizing agent in the final step is crucial to avoid degradation of the often-sensitive pyridine products. This modularity, allowing for the variation of the aldehyde and β-ketoester components, provided an unprecedented tool for creating a library of substituted pyridines, which was instrumental in early structure-activity relationship studies.

The Chichibabin Pyridine Synthesis: An Industrial Workhorse

While the Hantzsch synthesis was a boon for laboratory-scale exploration, the burgeoning chemical industry required a more cost-effective and scalable method. In 1924, the Russian chemist Aleksei Chichibabin developed a gas-phase condensation of aldehydes, ketones, and ammonia over a heterogeneous catalyst, typically alumina or silica-alumina at high temperatures. This process, still in use today, is a cornerstone of industrial pyridine and picoline (methylpyridine) production.

The ingenuity of the Chichibabin synthesis lies in its use of simple, inexpensive starting materials and a recyclable catalyst. The high temperatures and the catalyst's acidic sites facilitate a cascade of aldol-type condensations and dehydrations, ultimately leading to the formation of the pyridine ring. The product distribution can be tuned by adjusting the ratio of the starting materials and the reaction conditions, allowing for the selective production of pyridine or its alkylated derivatives. This level of control was a significant advancement, enabling the large-scale production of the specific pyridine building blocks needed for various applications.

The Rise of the Monomers: Vinylpyridines as Polymer Building Blocks

With a reliable supply of the pyridine core established, the mid-20th century saw the emergence of pyridine-based monomers, most notably the vinylpyridines. These compounds, featuring a polymerizable vinyl group attached to the pyridine ring, opened up a new frontier in materials science, allowing for the incorporation of the unique properties of the pyridine moiety into polymer backbones.

Synthesis of Vinylpyridine Monomers

The most common industrial synthesis of 2- and 4-vinylpyridine starts with their corresponding picoline precursors. The general strategy involves the condensation of the picoline with formaldehyde to form a pyridylethanol intermediate, followed by dehydration.

Vinylpyridine_Synthesis_Workflow node_picoline 2- or 4-Picoline node_condensation Condensation (High Temperature & Pressure) node_picoline->node_condensation node_formaldehyde Formaldehyde node_formaldehyde->node_condensation node_intermediate Pyridylethanol Intermediate node_condensation->node_intermediate node_dehydration Dehydration (Base-catalyzed) node_intermediate->node_dehydration node_vinylpyridine 2- or 4-Vinylpyridine node_dehydration->node_vinylpyridine node_purification Vacuum Distillation (with inhibitor) node_vinylpyridine->node_purification node_final_product Purified Monomer node_purification->node_final_product

Caption: A generalized workflow for the synthesis of vinylpyridine monomers.

A detailed, self-validating protocol for the laboratory-scale synthesis of 2-vinylpyridine is as follows:

Experimental Protocol: Laboratory Synthesis of 2-Vinylpyridine

  • Reaction Setup: A high-pressure autoclave is charged with 2-picoline and a 37% aqueous solution of formaldehyde. The molar ratio of 2-picoline to formaldehyde is typically kept high (e.g., 2.5:1) to minimize polysubstitution and side reactions. Causality: The excess 2-picoline acts as both a reactant and a solvent, driving the reaction towards the desired mono-alkylation product. The autoclave is necessary to contain the pressure generated at the required reaction temperatures.

  • Condensation: The autoclave is sealed and heated to 150-200°C. The reaction is maintained at this temperature for several hours with constant stirring. Causality: The high temperature provides the activation energy for the condensation reaction between the methyl group of 2-picoline and formaldehyde.

  • Workup and Intermediate Isolation: After cooling, the reaction mixture is transferred to a distillation apparatus. Unreacted 2-picoline is removed by distillation under reduced pressure. The remaining residue contains the 2-(2-pyridyl)ethanol intermediate. Causality: The significant difference in boiling points between 2-picoline and the pyridylethanol allows for their efficient separation by distillation.

  • Dehydration and Product Formation: The crude 2-(2-pyridyl)ethanol is mixed with a strong base, such as concentrated sodium hydroxide solution, and heated. The 2-vinylpyridine product is formed via an elimination reaction and is co-distilled with water. Causality: The strong base deprotonates the hydroxyl group, facilitating the elimination of water to form the vinyl group. The co-distillation with water helps to carry over the product at a lower temperature, minimizing polymerization.

  • Purification and Stabilization: The collected distillate is separated, and the organic layer containing 2-vinylpyridine is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate). The dried product is then purified by vacuum distillation. A polymerization inhibitor, such as 4-tert-butylcatechol, is added to the purified monomer before storage. Causality: Vacuum distillation is crucial to prevent the polymerization of the vinyl group at its atmospheric boiling point. The inhibitor scavenges free radicals, which can initiate polymerization, ensuring the monomer's stability during storage.

Properties and Applications of Key Pyridine-Based Monomers

The position of the vinyl group on the pyridine ring significantly influences the monomer's reactivity and the properties of the resulting polymer. The following table summarizes the key properties of the most common vinylpyridine isomers.

MonomerStructureMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Key Applications
2-Vinylpyridine

105.141580.977Tire cord adhesives, specialty rubbers, ion-exchange resins
4-Vinylpyridine

105.1462-65 (at 15 mmHg)0.988pH-responsive polymers for drug delivery, functional coatings, dye receptors in fibers
2-Methyl-5-vinylpyridine

119.161810.941Copolymers for ion-exchange membranes, specialty polymers with tailored properties

The electron-withdrawing nature of the pyridine ring makes the vinyl group in these monomers susceptible to a variety of polymerization techniques, including free-radical, anionic, and cationic methods. This versatility allows for the synthesis of a wide range of polymers with tailored properties.

The Enduring Legacy: Pyridine-Based Monomers in Modern Science

The journey from Anderson's bone oil to the controlled polymerization of vinylpyridines is a testament to the power of fundamental chemical research. The development of pyridine-based monomers has had a profound impact on both drug development and materials science.

In the pharmaceutical arena, the pyridine moiety is a well-established "privileged scaffold," appearing in a multitude of approved drugs. The ability to incorporate pyridine units into polymer backbones has led to the development of sophisticated drug delivery systems. For example, polymers containing 4-vinylpyridine are pH-responsive; in the acidic environment of a tumor, the pyridine nitrogen becomes protonated, leading to a change in polymer conformation and the controlled release of a therapeutic agent.

In materials science, the applications of pyridine-based polymers are equally diverse. The terpolymer of 2-vinylpyridine, styrene, and butadiene is a critical component of tire cord adhesives, ensuring the robust bonding of rubber to the reinforcing fibers. The ability of the pyridine nitrogen to coordinate with metal ions is exploited in the creation of ion-exchange resins for water purification and metal recovery. Furthermore, the incorporation of vinylpyridine monomers into polymer coatings enhances their adhesion and chemical resistance.

Conclusion: A Foundation for Future Innovation

The discovery and development of pyridine-based monomers represent a classic example of how fundamental scientific inquiry can lead to transformative technologies. The intellectual curiosity of 19th-century chemists laid the groundwork for the industrial-scale production of a key heterocyclic building block. The subsequent ingenuity of polymer chemists in the 20th century harnessed the unique properties of the pyridine ring to create a new class of functional materials. For today's researchers, this rich history serves not only as a source of established methodologies but also as an inspiration for the continued exploration of pyridine chemistry in the pursuit of novel solutions to contemporary challenges in medicine and materials.

References

  • A Brief View on Pyridine Compounds. Open Access Journals. [Link]

  • Organic Chemistry in the nineteenth century. University of Cambridge. [Link]

  • The expansion of chemical space in 1826 and in the 1840s prompted the convergence to the periodic system. Proceedings of the National Academy of Sciences. [Link]

  • Organic chemistry. Wikipedia. [Link]

  • Pyridine: Synthesis, reactions and medicinal uses. Slideshare. [Link]

  • Chichibabin Reaction. Slideshare. [Link]

  • Organic Chemistry | Overview, History & Importance - Lesson. Study.com. [Link]

  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. [Link]

  • 2-Vinylpyridine. Wikipedia. [Link]

  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. National Institutes of Health. [Link]

  • 1.2. History | Organic Chemistry 1: An open textbook. Lumen Learning. [Link]

  • Pyridine. Wikipedia. [Link]

  • Process for the polymerization of 4-vinyl pyridine monomers.
  • The History of Organic Chemicals. Boron Molecular. [Link]

  • (PDF) Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. ResearchGate. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. [Link]

  • Pyridines: From Lab to Production. Organic Process Research & Development. [Link]

  • Method for purifying high molecular weight vinylpyridine/styrene polymers
  • History, Classification and Biological activity of Heterocyclic Compounds. ResearchGate. [Link]

  • Process of making 2-methyl-5-vinyl pyridine.
  • Chichibabin pyridine synthesis. Wikipedia. [Link]

  • Method for preparing 2-vinylpyridine.
  • Anionic homopolymerization and block copolymerization of 4-vinylpyridine and its investigation by high-temperature size-exclusion chromatography in N-methyl-2-pyrrolidinone. Macromolecules. [Link]

  • Poly(2-vinyl pyridine) Sample #: P3675-2VP Structure: Composition. Polymer Source. [Link]

  • Chichibabin Pyridine Synthesis Full Detailed Reaction Mechanism. YouTube. [Link]

  • Chichibabin reaction. Wikipedia. [Link]

  • Preparation of 4-vinylpyridine (4VP) resin and its adsorption performance for heavy metal ions. Royal Society of Chemistry. [Link]

  • Method for synthesizing and preparing 2-vinyl pyridine. Eureka | Patsnap. [Link]

  • 4-Vinylpyridine. Wikipedia. [Link]

  • Chichibabin pyridine synthesis. Chemistry Notes. [Link]

  • Showing Compound 4-Vinylpyridine (FDB004426). FooDB. [Link]

Protocols & Analytical Methods

Method

Application Note: Catalytic Synthesis of Ethenyl Pyridine-4-Carboxylate (Vinyl Isonicotinate)

Executive Summary This application note details the synthesis of Ethenyl pyridine-4-carboxylate (commonly referred to as Vinyl Isonicotinate ) starting from Isonicotinic acid (4-Pyridinecarboxylic acid). Direct esterific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of Ethenyl pyridine-4-carboxylate (commonly referred to as Vinyl Isonicotinate ) starting from Isonicotinic acid (4-Pyridinecarboxylic acid).

Direct esterification of carboxylic acids with "vinyl alcohol" is chemically impossible due to the instability of vinyl alcohol (which tautomerizes to acetaldehyde). Therefore, the industry-standard approach for synthesizing vinyl esters is Transvinylation (vinyl exchange). This protocol utilizes a Palladium(II)-catalyzed transfer mechanism using Vinyl Acetate as both the vinyl donor and the reaction solvent.[1] This method is preferred for its atom economy, mild conditions, and scalability compared to acetylene-based routes or mercury-catalyzed methods.

Target Audience: Synthetic Chemists, Polymer Scientists, and Process Engineers.

Scientific Principles & Reaction Strategy

The Challenge of Vinyl Ester Synthesis

Synthesizing vinyl esters presents a unique challenge: the corresponding alcohol (ethenol) does not exist in a stable form. Consequently, standard Fisher esterification is not viable.

  • Historical Route: Addition of carboxylic acid to Acetylene (HC≡CH) using Zn/Cd catalysts. Drawbacks: High pressure, explosion hazard, gas handling.

  • Modern Route (Selected): Transvinylation with Vinyl Acetate.[1]

    • Reagent: Vinyl Acetate acts as the "vinyl donor."

    • Byproduct: Acetic Acid.

    • Driving Force: Using Vinyl Acetate in large excess shifts the equilibrium toward the product.

Mechanistic Pathway

The reaction proceeds via a Pd(II) catalytic cycle. The palladium catalyst activates the vinyl acetate, facilitating a ligand exchange where the acetate group is replaced by the isonicotinate anion. Subsequent reductive elimination or beta-elimination yields the vinyl isonicotinate and regenerates the active catalyst.

ReactionScheme Substrate Isonicotinic Acid (C6H5NO2) Intermediate Pd-Complex Intermediate Substrate->Intermediate Reagent Vinyl Acetate (Excess/Solvent) Reagent->Intermediate Catalyst Pd(OAc)2 / KOH (Catalyst System) Catalyst->Intermediate Activates Product Vinyl Isonicotinate (Target) Intermediate->Product Transvinylation Byproduct Acetic Acid Intermediate->Byproduct Elimination

Figure 1: High-level reaction scheme for the transvinylation of isonicotinic acid.

Detailed Experimental Protocol

Materials & Equipment

Reagents:

  • Isonicotinic Acid (INA): >99% purity. (Substrate)

  • Vinyl Acetate (VAc): >99%, stabilized with hydroquinone. Note: Must be distilled if stabilizer interference is suspected, though usually not necessary for this robust reaction.

  • Palladium(II) Acetate [Pd(OAc)₂]: Catalyst.[1][2]

  • Potassium Hydroxide (KOH): Co-catalyst/Activator.[1]

  • Solvent: Vinyl Acetate acts as the solvent.[1]

Equipment:

  • Double-neck round-bottom flask (250 mL).

  • Reflux condenser.[3]

  • Magnetic stir bar & hotplate.

  • Inert gas line (Nitrogen or Argon) - Optional but recommended to preserve catalyst life.

Stoichiometry & Formulation

The reaction relies on a significant excess of Vinyl Acetate to drive the equilibrium.

ComponentRoleEquivalents (eq)Mass/Vol (Example Scale)
Isonicotinic Acid Substrate1.0 eq12.31 g (100 mmol)
Vinyl Acetate Reagent/Solvent20.0 eq~185 mL (2.0 mol)
Pd(OAc)₂ Catalyst0.01 eq (1 mol%)224 mg
KOH Co-catalyst0.02 eq (2 mol%)112 mg
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Charge the Vessel: In a 250 mL double-neck round-bottom flask equipped with a magnetic stir bar, add 12.31 g of Isonicotinic Acid .

  • Solvent Addition: Add 185 mL of Vinyl Acetate . The acid will likely remain as a suspension initially.

  • Catalyst Addition: Add 224 mg of Pd(OAc)₂ followed by 112 mg of finely crushed KOH .

    • Note: The KOH helps solubilize the acid surface and activates the Pd species.

  • Inerting: Cap the flask with a reflux condenser. Flush the system gently with Nitrogen for 5 minutes to remove oxygen.

Phase 2: Transvinylation Reaction
  • Heating: Heat the mixture to reflux . Vinyl acetate boils at ~72.7°C. Set the bath temperature to approx. 80°C to ensure steady reflux.

  • Monitoring: Maintain reflux for 16–24 hours .

    • Visual Check: The reaction mixture often changes color (orange/brown) as the Pd species cycles. The suspension should slowly clear or change texture as the isonicotinic acid is consumed.

    • TLC Monitoring: Use Ethyl Acetate/Hexane (1:1). Isonicotinic acid is very polar (stays at baseline), while Vinyl Isonicotinate is less polar (higher Rf).

Phase 3: Workup & Purification
  • Quenching: Remove the heat source and allow the mixture to cool to room temperature.

  • Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the palladium catalyst and any unreacted solid acid. Wash the pad with 20 mL of ethyl acetate.

  • Evaporation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 40°C to remove the excess Vinyl Acetate and the Acetic Acid byproduct.

    • Caution: Vinyl acetate is flammable; ensure the trap is cold and vented properly.

  • Neutralization (Optional): If the residue smells strongly of acetic acid, dissolve in Ethyl Acetate (100 mL) and wash quickly with saturated NaHCO₃ solution (2 x 50 mL), then brine. Dry over MgSO₄.

  • Final Purification:

    • Distillation: If the product is an oil, vacuum distillation is preferred.

    • Recrystallization: If solid, recrystallize from a mixture of Hexane/Ethyl Acetate.

    • Yield Expectation: 75–85%.

Mechanistic Analysis & Troubleshooting

The following diagram illustrates the catalytic cycle logic and potential failure points.

CatalyticCycle cluster_fail Failure Modes Start Start: Pd(OAc)2 Coordination 1. Coordination with Vinyl Acetate Start->Coordination Exchange 2. Ligand Exchange (Acetate out, Isonicotinate in) Coordination->Exchange + Isonicotinic Acid - Acetic Acid Elimination 3. Reductive Elimination Releases Vinyl Isonicotinate Exchange->Elimination Regen 4. Catalyst Regeneration Elimination->Regen Regen->Coordination Water Water Contamination (Hydrolyzes Vinyl Acetate) Water->Exchange Inhibits Oxygen Oxygen Leak (Oxidizes Pd catalyst) Oxygen->Regen Deactivates

Figure 2: Catalytic cycle and critical failure modes.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst deactivation or wet reagents.Ensure INA is dry. Use fresh Pd(OAc)₂. Increase KOH load slightly (to 3 mol%).
Pd Black Precipitation Catalyst decomposition ("Pd mirror").Reaction temperature too high or lack of stabilizing ligands. Ensure temp does not exceed 80°C bath.
Polymerization Radical polymerization of vinyl acetate.Ensure Vinyl Acetate contains inhibitor (hydroquinone) or add 10-20 ppm hydroquinone if using distilled VAc.

Safety & Compliance (HSE)

  • Vinyl Acetate: Highly flammable (Flash point: -8°C). Suspected carcinogen. Handle in a fume hood. Avoid sparks/static.

  • Palladium Residues: Heavy metal waste. Must be disposed of in a dedicated heavy metal waste stream, not general organic waste.

  • Isonicotinic Acid: Irritant to eyes and respiratory system.

References

  • Murray, R. E. (2011). Process for the continuous transvinylation of carboxylic acids with vinyl acetate. U.S. Patent Application WO2011139360A1. Link

  • McKeon, J. E., et al. (1972).[4][5] The palladium(II) catalyzed vinyl interchange reaction—I. Tetrahedron, 28(1), 227-232.[4][5] Link

  • Ljubic, M., et al. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes. Chemistry, 5, 2311.[1] Link

  • Waller, F. J. (1993). Catalysis in the synthesis of vinyl esters. Journal of Molecular Catalysis.

Sources

Application

Analytical methods for the characterization of poly(Ethenyl pyridine-4-carboxylate)

An In-Depth Guide to the Analytical Characterization of Poly(Ethenyl Pyridine-4-Carboxylate) For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Properties of a Functional Polymer...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of Poly(Ethenyl Pyridine-4-Carboxylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Properties of a Functional Polymer

Poly(ethenyl pyridine-4-carboxylate), a functionalized derivative of poly(4-vinylpyridine) (P4VP), is a polymer of significant interest in fields ranging from drug delivery and biomaterials to catalysis and surface modification. The introduction of a carboxylate group at the 4-position of the pyridine ring imparts unique pH-responsive properties and provides a reactive handle for further chemical modification. A thorough understanding of its physicochemical properties is paramount for its effective application and quality control.

This guide provides a comprehensive overview of the essential analytical methods for the detailed characterization of poly(ethenyl pyridine-4-carboxylate). Moving beyond a simple listing of techniques, we delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reliable results. The protocols described herein are designed to be self-validating, providing a logical and systematic approach to polymer analysis.

Elucidation of Chemical Structure: Spectroscopic Methods

Confirming the chemical identity and purity of the polymer is the foundational step in its characterization. Spectroscopic techniques provide an unambiguous fingerprint of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique to confirm the presence of key functional groups in the polymer structure. For poly(ethenyl pyridine-4-carboxylate), we are looking for the characteristic vibrations of the pyridine ring, the polymer backbone, and, crucially, the carboxylate group. The position and shape of the carboxylate peaks can also provide information about hydrogen bonding within the polymer matrix.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

  • Sample Preparation: Ensure the polymer sample is dry and free of solvent residues. Place a small amount of the polymer powder or a piece of cast film directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Background Collection: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO2, H2O) and instrument-related absorbances.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: Perform baseline correction and normalization of the resulting spectrum for comparative analysis.

Expected Results:

The FTIR spectrum will provide a unique fingerprint of the polymer. Key vibrational bands are summarized in the table below. The presence of strong bands for the carboxylate group alongside the characteristic pyridine ring vibrations confirms the successful synthesis of the target polymer.[1][2][3]

Wavenumber (cm⁻¹)Vibration ModeSignificance for Poly(Ethenyl pyridine-4-carboxylate)
~3400 (broad)O-H stretchIndicates the presence of the carboxylic acid form (if not a salt) and absorbed water. The broadness suggests hydrogen bonding.
~3050-3000Aromatic C-H stretchConfirms the presence of the pyridine ring.
~2920, ~2850Aliphatic C-H stretchCharacteristic of the polymer backbone (-CH₂-CH-).
~1730-1700C=O stretch (Carboxylic Acid)A key indicator of the carboxylate group in its protonated form. A strong, sharp peak is expected.[2]
~1600, ~1550C=C and C=N ring stretchingCharacteristic vibrations of the pyridine ring. A shift in these bands compared to P4VP may indicate electronic effects from the carboxylate group.[4]
~1415C-O-H bend / Symmetric COO⁻ stretchConfirms the carboxylate group. If the polymer is in its salt form, this symmetric stretch will be prominent.
~1250C-O stretch (Carboxylic Acid)Another key peak for the carboxylate group.
~830C-H out-of-plane bendCharacteristic of 1,4-disubstituted (para) pyridine rings.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for detailed structural elucidation of polymers. ¹H NMR confirms the presence of different types of protons and their relative ratios, while ¹³C NMR provides information about the carbon skeleton. For poly(ethenyl pyridine-4-carboxylate), NMR is essential to confirm the structure of the repeating unit and to rule out side-reactions during polymerization or modification.

Protocol: ¹H and ¹³C NMR Analysis

  • Solvent Selection: The choice of solvent is critical due to the polymer's potentially limited solubility. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good starting point for polar polymers. Deuterated water (D₂O) with the addition of DCl or NaOD can be used to analyze the polymer in its protonated or deprotonated state, respectively.

  • Sample Preparation: Dissolve 10-20 mg of the polymer in approximately 0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube. Ensure the polymer is fully dissolved, which may require gentle heating or sonication.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 64-128) to achieve good signal-to-noise, a relaxation delay (D1) of at least 5 seconds to ensure quantitative integration, and a spectral width that covers the expected chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a much larger number of scans due to the low natural abundance of ¹³C. A proton-decoupled experiment is standard.

  • Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the ¹H NMR signals.

Expected Results:

The ¹H NMR spectrum should show broad peaks characteristic of a polymer. By comparing the integrals of the pyridine ring protons to the backbone protons, the structure can be confirmed.[4][5][6]

Predicted ¹H Chemical Shift (ppm)AssignmentRationale
8.5 - 8.8Pyridine H (α to N)Protons adjacent to the nitrogen are highly deshielded. The carboxylate group may cause a further downfield shift compared to P4VP.[6]
7.3 - 7.6Pyridine H (β to N)Protons further from the nitrogen are less deshielded.
1.8 - 2.5Backbone -CH-Broad signal from the methine proton of the polymer backbone.
1.4 - 2.0Backbone -CH₂-Broad signal from the methylene protons of the polymer backbone.

The ¹³C NMR will show characteristic signals for the pyridine ring carbons, the carboxyl carbon, and the aliphatic backbone carbons, providing further structural confirmation.

Molecular Weight and Distribution

Expertise & Experience: The molecular weight (MW) and its distribution (polydispersity index, PDI) are critical parameters that dictate the physical and mechanical properties of a polymer, such as its viscosity, thermal properties, and film-forming ability. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common technique for these measurements.

The polar and potentially ionic nature of poly(ethenyl pyridine-4-carboxylate) presents a challenge for SEC analysis. The carboxylate and pyridine groups can interact with the column's stationary phase, leading to erroneous results. Therefore, the choice of mobile phase is paramount to suppress these non-ideal interactions.[7][8]

Protocol: Size Exclusion Chromatography (SEC/GPC)

  • System Setup: An SEC system equipped with a refractive index (RI) detector is standard. The use of additional detectors like a viscometer and a light scattering detector can provide absolute molecular weight determination without column calibration.

  • Column Selection: Use columns suitable for polar polymers, such as those based on sulfonated polystyrene-divinylbenzene or modified silica.

  • Mobile Phase Selection: The mobile phase must be a good solvent for the polymer and suppress ionic interactions. Suitable options include:

    • DMF with 0.02 M LiBr: A common eluent for P4VP and other polar polymers.[7] The salt screens electrostatic interactions.

    • Aqueous buffer (e.g., 0.1 M NaNO₃) with acid (e.g., 0.1% formic acid): This protonates the polymer, giving it a consistent positive charge, and the high salt concentration minimizes ionic interactions with the column.[8]

  • Sample Preparation: Dissolve the polymer in the mobile phase at a low concentration (e.g., 1-2 mg/mL). Filter the solution through a 0.22 or 0.45 µm filter before injection to remove any particulates.

  • Calibration: Calibrate the system using narrow PDI standards of a known polymer (e.g., polystyrene, poly(methyl methacrylate), or ideally, poly(vinylpyridine) standards).

  • Analysis: Inject the sample and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

GPC_Workflow cluster_prep Sample & Eluent Preparation cluster_analysis SEC/GPC System cluster_data Data Analysis Polymer Dry Polymer Dissolve Dissolve & Filter (1-2 mg/mL) Polymer->Dissolve Solvent Mobile Phase (e.g., DMF + LiBr) Solvent->Dissolve Injector Injector Dissolve->Injector Filtered Sample Pump Pump Pump->Injector Eluent Flow Column SEC Column Set Injector->Column Detector RI Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram MWD Calculate Mn, Mw, PDI Chromatogram->MWD Calibration Calibration Curve Calibration->MWD

Data Summary Table for SEC/GPC:

ParameterTypical ConditionsRationale
Columns Polar gel columns (e.g., Agilent PLgel, Tosoh TSKgel Alpha)Minimizes hydrophobic interactions and is compatible with polar mobile phases.
Mobile Phase DMF + 0.02 M LiBr or Aqueous Buffer (pH < 4) + Salt (e.g., 0.1 M NaCl)Suppresses ionic interactions between the polymer and the stationary phase, ensuring separation is based on hydrodynamic volume.[7][8]
Flow Rate 1.0 mL/minStandard flow rate for analytical SEC.
Temperature 40-50 °CReduces solvent viscosity and can improve solubility and peak shape.
Detector Refractive Index (RI)Universal detector for polymer concentration.
Calibration Poly(vinylpyridine) or Polystyrene standardsCreates a relationship between elution time and molecular weight.

Thermal Properties

The thermal stability and transitions of a polymer are critical for determining its processing conditions and application temperature range.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the degradation temperature, thermal stability, and residual content (e.g., ash) of the polymer. The presence of the carboxylate group may influence the degradation mechanism compared to the parent P4VP.[9][10][11]

Protocol: TGA

  • Sample Preparation: Place a small amount of the dry polymer (5-10 mg) into a TGA pan (typically platinum or alumina).

  • Instrument Setup: Place the pan in the TGA furnace.

  • Analysis Program: Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a controlled rate (e.g., 10 °C/min). The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study thermal degradation, or under air to study thermo-oxidative degradation.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset of degradation is often reported as the temperature at which 5% or 10% weight loss occurs (T₅ or T₁₀). The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum degradation rates.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the glass transition temperature (Tg), which is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg of P4VP is typically around 137-142 °C. The carboxylate groups in poly(ethenyl pyridine-4-carboxylate) can form strong intermolecular hydrogen bonds, which would be expected to restrict chain mobility and thus increase the Tg compared to P4VP.

Protocol: DSC

  • Sample Preparation: Accurately weigh a small amount of dry polymer (5-10 mg) into a DSC pan (typically aluminum) and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program (Heat-Cool-Heat):

    • First Heat: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected Tg (e.g., 200 °C). This step erases the thermal history of the sample.

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to a low temperature (e.g., 25 °C).

    • Second Heat: Heat the sample again at the same rate (e.g., 10 °C/min). The Tg is determined from the inflection point in the heat flow curve during this second heating scan.

  • Data Analysis: Analyze the thermogram from the second heating scan to identify the midpoint of the step-change in heat capacity, which corresponds to the Tg.

Thermal_Analysis_Workflow cluster_tga TGA Analysis cluster_dsc DSC Analysis Start Dry Polymer Sample TGA_Load Load 5-10 mg into TGA pan Start->TGA_Load DSC_Load Load 5-10 mg into DSC pan Start->DSC_Load TGA_Heat Heat at 10°C/min in N₂ or Air TGA_Load->TGA_Heat TGA_Result Weight Loss vs. Temp Curve TGA_Heat->TGA_Result TGA_Output Determine T₅, T₁₀, Degradation Profile TGA_Result->TGA_Output DSC_Cycle Heat-Cool-Heat Cycle (10°C/min) DSC_Load->DSC_Cycle DSC_Result Heat Flow vs. Temp Curve DSC_Cycle->DSC_Result DSC_Output Determine Tg (from 2nd Heat) DSC_Result->DSC_Output

Morphological and Crystallinity Analysis

Expertise & Experience: These methods provide insight into the solid-state structure of the polymer. While many vinyl polymers are amorphous, processing conditions can sometimes induce a degree of crystallinity, which affects mechanical properties.

  • X-Ray Diffraction (XRD): This technique is used to determine the degree of crystallinity. An amorphous polymer will show a broad halo in its XRD pattern, whereas a semi-crystalline polymer will exhibit sharp peaks superimposed on the amorphous halo.

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the polymer, for example, as a powder, a cast film, or an electrospun fiber. It provides information on particle size, shape, and surface texture.

  • Atomic Force Microscopy (AFM): AFM can provide high-resolution topographical images of polymer film surfaces, revealing details about surface roughness and phase separation in polymer blends or block copolymers.[12]

Summary of Analytical Techniques

TechniqueInformation ObtainedRationale for Use
FTIR Functional group identificationConfirms the presence of pyridine and carboxylate groups.
NMR Detailed chemical structure, purity, and compositionProvides unambiguous structural proof and monomer ratios in copolymers.
SEC/GPC Molecular weight (Mn, Mw) and polydispersity (PDI)Key parameters that correlate with physical and mechanical properties.
TGA Thermal stability and degradation profileDetermines the upper temperature limit for processing and application.
DSC Glass transition temperature (Tg), melting point (Tm)Defines the transition from a glassy to a rubbery state, critical for material performance.
XRD Degree of crystallinityDistinguishes between amorphous and semi-crystalline structures.
SEM/AFM Surface morphology and topographyVisualizes the microstructure of the polymer in its solid form.

References

  • ResearchGate. (n.d.). Thermal and FTIR Characterization of Poly (4-vinylpyridine) Crosslinked with Metal Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of polyimides containing pyridine moiety. Retrieved from [Link]

  • ResearchGate. (2017). Poly(4-vinyl pyridine) has lower critical solution temperature?. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization and Catalytic Activity of Poly(4-Vinylpyridine-Co-Divinylbenzene)-Co Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of a tetranuclear Cu(II) coordination polymer containing pyridine-2,6-dicarboxylic acid and 4-amidinopyridine co-ligand. Retrieved from [Link]

  • ACS Publications. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Micromachines. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Efficient Halogen Radical-Mediated Photosynthesis of Cyclic Carbonates over Perylene Diimide-Grafted Zirconium Metal–Organic Frameworks with Visible Light Irradiation. Retrieved from [Link]

  • MDPI. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers. Retrieved from [Link]

  • Polymer Source. (n.d.). Poly (4-vinyl pyridine) Sample #: P40367-4VP. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl3; (b).... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of New Organosoluble and Thermally Stable Polyimides Containing Pyridine and Anthracene Units. Retrieved from [Link]

  • Agilent. (2023). GPC/SEC Analysis of Poly(2-vinylpyridine)s. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Polymers by GPC/SEC. Retrieved from [Link]

  • Dergipark. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. Polymer Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring the Application of Advanced Chromatographic Methods to Characterize the Surface Physicochemical Properties and Transition Phenomena of Polystyrene-b-poly(4-vinylpyridine). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Vinylpyridine Derivatives in Drug Delivery Systems

Introduction: The Strategic Advantage of Vinylpyridine Derivatives in Advanced Drug Delivery Vinylpyridine derivatives, particularly 2-vinylpyridine (2-VP) and 4-vinylpyridine (4-VP), have emerged as powerful building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Vinylpyridine Derivatives in Advanced Drug Delivery

Vinylpyridine derivatives, particularly 2-vinylpyridine (2-VP) and 4-vinylpyridine (4-VP), have emerged as powerful building blocks in the design of sophisticated drug delivery systems. Their unique chemical structure, featuring a vinyl group for polymerization and a nitrogen atom within the pyridine ring, imparts a crucial property: pH-responsiveness. This intrinsic "smart" behavior allows for the creation of nanocarriers that can intelligently respond to the acidic microenvironments characteristic of tumor tissues and endosomal compartments, leading to targeted drug release and enhanced therapeutic efficacy.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of vinylpyridine derivatives in drug delivery. We will explore the underlying principles, detail the synthesis of vinylpyridine-based polymers, and provide step-by-step protocols for the formulation, characterization, and evaluation of drug-loaded nanoparticles.

I. Foundational Principles: Why Vinylpyridine?

The utility of poly(vinylpyridine) (PVP) in drug delivery is rooted in the basicity of the pyridine ring's nitrogen atom.[1][2] With a pKa of approximately 5, the pyridine moiety remains largely neutral and hydrophobic at physiological pH (7.4).[3] However, in acidic environments (pH < 5), the nitrogen atom becomes protonated, rendering the polymer chain charged and hydrophilic. This reversible hydrophobic-to-hydrophilic transition is the cornerstone of its application in stimuli-responsive drug delivery.

When incorporated into block copolymers, typically with a hydrophilic and biocompatible block like poly(ethylene glycol) (PEG), amphiphilic macromolecules are formed.[3] In aqueous solutions at neutral pH, these block copolymers self-assemble into core-shell micellar structures. The hydrophobic PVP block forms the core, which serves as a reservoir for encapsulating poorly water-soluble drugs, while the hydrophilic PEG block forms a protective corona that sterically stabilizes the nanoparticle and helps it evade the reticuloendothelial system, prolonging its circulation time in the body.[3]

Upon reaching a target site with a lower pH, such as a tumor or an endosome, the protonation of the PVP core leads to its swelling or complete disassembly, triggering the release of the encapsulated therapeutic agent precisely where it is needed.[1][3] This targeted release mechanism minimizes systemic toxicity and maximizes the drug's therapeutic index.

Comparative Insights: 2-Vinylpyridine vs. 4-Vinylpyridine

While both 2-VP and 4-VP exhibit pH-responsive behavior, their structural differences can influence the properties of the resulting drug delivery systems.[2]

  • Steric Hindrance: The vinyl group's position in 4-VP results in less steric hindrance during polymerization compared to 2-VP, which can lead to higher monomer conversion rates.[2]

  • Solubility: Poly(4-vinylpyridine) (P4VP) generally requires more polar solvents for dissolution compared to poly(2-vinylpyridine) (P2VP), a factor to consider during formulation.[1]

  • Coordinative Ability: The nitrogen atom in P4VP is more accessible, leading to a greater coordinative ability with metal ions, which can be exploited for creating hybrid nanoparticle systems.[1]

The choice between 2-VP and 4-VP will depend on the specific requirements of the drug delivery system being designed, including the desired polymer architecture and the intended application.

II. Synthesis of Vinylpyridine-Based Block Copolymers: Protocols and Rationale

The synthesis of well-defined vinylpyridine-based block copolymers with controlled molecular weight and low polydispersity is crucial for achieving reproducible self-assembly and drug release profiles. Living polymerization techniques, such as anionic polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are the methods of choice.

A. Anionic Polymerization: The Gold Standard for Precision

Anionic polymerization offers excellent control over polymer architecture but requires stringent reaction conditions due to its sensitivity to impurities.[1]

Rationale for Choosing Anionic Polymerization: This method is ideal for synthesizing block copolymers with very low polydispersity (typically < 1.1), leading to highly uniform micelles. It is particularly well-suited for academic research where precise control over polymer structure is paramount.

Protocol 1: Synthesis of Polystyrene-b-Poly(2-vinylpyridine) (PS-b-P2VP) via Sequential Anionic Polymerization

This protocol is adapted from established methods for the synthesis of well-defined block copolymers.[1]

Materials:

  • Styrene (monomer, purified)

  • 2-Vinylpyridine (monomer, purified)

  • Tetrahydrofuran (THF, anhydrous solvent)

  • sec-Butyllithium (initiator)

  • Methanol (terminating agent, degassed)

  • Hexanes (non-solvent for precipitation)

  • Argon gas (high purity)

  • Pyrex reactor with high-vacuum valves

Procedure:

  • Reactor Preparation: Thoroughly dry the Pyrex reactor in an oven and assemble while hot under a stream of argon. Evacuate the reactor and flame-dry under vacuum. Repeat this cycle three times to ensure all moisture and air are removed.

  • Solvent and Monomer Purification: Purify THF by distillation over sodium/benzophenone ketyl under argon. Purify styrene and 2-vinylpyridine by distillation from calcium hydride.

  • Initiation of Styrene Polymerization: Distill anhydrous THF into the reactor and cool to -78 °C. Add a calculated amount of sec-butyllithium initiator via a gas-tight syringe.

  • Styrene Polymerization: Slowly add the purified styrene monomer to the stirred initiator solution. The reaction is exothermic, so maintain the temperature below -70 °C. The polymerization is typically complete within 15-30 minutes.

  • Chain Extension with 2-Vinylpyridine: After the styrene polymerization is complete, slowly add the purified 2-vinylpyridine monomer to the living polystyrene chains. Again, maintain the temperature below -70 °C. Allow the reaction to proceed for another 15-30 minutes.

  • Termination: Terminate the polymerization by injecting a small amount of degassed methanol into the reactor.

  • Polymer Isolation: Precipitate the PS-b-P2VP block copolymer by pouring the reaction mixture into a large volume of hexanes.

  • Purification and Drying: Filter the precipitated polymer and wash with fresh hexanes. Dry the polymer under vacuum at 40-50 °C to a constant weight.

Characterization: The resulting polymer should be characterized by ¹H NMR to determine the block copolymer composition and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

B. RAFT Polymerization: A Versatile and Robust Alternative

RAFT polymerization is a more versatile and less stringent controlled radical polymerization technique that is tolerant to a wider range of functional groups and reaction conditions.

Rationale for Choosing RAFT Polymerization: RAFT is an excellent choice for synthesizing a wide variety of block copolymers with complex architectures and functionalities. It is more tolerant to trace impurities than anionic polymerization, making it more accessible for many laboratories.

Protocol 2: Synthesis of Poly(ethylene glycol)-b-Poly(4-vinylpyridine) (PEG-b-P4VP) via RAFT Polymerization

This protocol outlines the synthesis of a PEG-based macro-chain transfer agent (macro-CTA) followed by chain extension with 4-vinylpyridine.

Materials:

  • Poly(ethylene glycol) methyl ether (mPEG-OH)

  • 2-Bromopropionyl bromide

  • Potassium O-ethyl xanthate

  • 4-Vinylpyridine (monomer, inhibitor removed)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Diethyl ether (non-solvent for precipitation)

  • Tetrahydrofuran (THF, anhydrous)

  • Triethylamine

Procedure:

Part 1: Synthesis of PEG-based Macro-CTA

  • Functionalization of PEG: Dissolve mPEG-OH and triethylamine in anhydrous THF. Cool the solution in an ice bath and add 2-bromopropionyl bromide dropwise. Stir the reaction overnight at room temperature.

  • Purification: Precipitate the resulting PEG-Br in cold diethyl ether and dry under vacuum.

  • Conversion to Xanthate: Dissolve the PEG-Br and potassium O-ethyl xanthate in acetone and stir at room temperature for 24 hours.

  • Purification of Macro-CTA: Precipitate the PEG-xanthate macro-CTA in cold diethyl ether, filter, and dry under vacuum.

Part 2: RAFT Polymerization of 4-Vinylpyridine

  • Reaction Setup: In a Schlenk flask, dissolve the PEG-xanthate macro-CTA, 4-vinylpyridine, and AIBN in 1,4-dioxane.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).

  • Polymer Isolation: Precipitate the resulting PEG-b-P4VP block copolymer in cold diethyl ether.

  • Purification and Drying: Filter the polymer, wash with diethyl ether, and dry under vacuum to a constant weight.

Characterization: Confirm the structure and composition of the block copolymer using ¹H NMR and determine the molecular weight and PDI using GPC.

III. Formulation of Drug-Loaded Micelles: Protocols and Key Considerations

The loading of hydrophobic drugs into the core of vinylpyridine-based micelles is a critical step in the formulation process. The choice of method can significantly impact drug loading efficiency and the final nanoparticle characteristics.

A. Dialysis Method: A Gentle Approach for Thermosensitive Drugs

Rationale: The dialysis method is a widely used and gentle technique that is suitable for a broad range of drugs, including those that are sensitive to heat or organic solvents.

Protocol 3: Preparation of Drug-Loaded PEO-b-P2VP Micelles via Dialysis

This protocol is based on established procedures for loading hydrophobic drugs into polymeric micelles.

Materials:

  • PEO-b-P2VP block copolymer

  • Hydrophobic drug (e.g., Doxorubicin, Curcumin)

  • Dimethylformamide (DMF) or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (e.g., MWCO 12 kDa)

Procedure:

  • Polymer and Drug Dissolution: Dissolve a known amount of PEO-b-P2VP and the hydrophobic drug in a minimal amount of DMF.

  • Micelle Formation: Slowly add the polymer/drug solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or PBS pH 7.4). The volume of the aqueous phase should be significantly larger than the organic phase (e.g., 10:1 ratio).

  • Dialysis: Transfer the resulting micellar solution into a dialysis bag. Dialyze against a large volume of PBS (pH 7.4) for 24-48 hours, with several changes of the dialysis buffer to ensure complete removal of the organic solvent and unencapsulated drug.

  • Sterilization and Storage: Filter the final drug-loaded micelle solution through a 0.22 µm syringe filter for sterilization and store at 4 °C.

B. Solvent Evaporation Method: A Rapid Formulation Technique

Rationale: The solvent evaporation method is a rapid and straightforward technique for encapsulating drugs. It is particularly useful for drugs that are highly soluble in volatile organic solvents.

Protocol 4: Preparation of Drug-Loaded PS-b-P4VP Micelles via Solvent Evaporation

Materials:

  • PS-b-P4VP block copolymer

  • Hydrophobic drug

  • Dichloromethane (DCM) or other volatile organic solvent

  • Aqueous solution (e.g., PBS pH 7.4) containing a surfactant (e.g., polyvinyl alcohol (PVA))

Procedure:

  • Organic Phase Preparation: Dissolve the PS-b-P4VP and the drug in DCM.

  • Emulsification: Add the organic phase to the aqueous PVA solution and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure to evaporate the DCM.

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation.

  • Washing and Lyophilization: Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug. Lyophilize the nanoparticles for long-term storage.

IV. Characterization and Evaluation of Vinylpyridine-Based Drug Delivery Systems

Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated drug delivery systems.

A. Physicochemical Characterization

Table 1: Key Characterization Techniques and Their Purpose

Technique Purpose Typical Parameters/Observations
Dynamic Light Scattering (DLS) To determine the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles.Measurements are typically performed at 25 °C in an aqueous buffer. A narrow PDI (<0.2) indicates a monodisperse sample.
Transmission Electron Microscopy (TEM) To visualize the morphology (e.g., spherical) and size of the nanoparticles.Samples are typically stained with a negative staining agent like uranyl acetate.[4]
¹H NMR Spectroscopy To confirm the chemical structure of the synthesized polymers and determine the composition of block copolymers.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI of the synthesized polymers.
UV-Vis Spectroscopy To determine the drug loading content and encapsulation efficiency.A calibration curve of the free drug is required.

Calculating Drug Loading and Encapsulation Efficiency:

  • Drug Loading Content (DLC %): (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

  • Encapsulation Efficiency (EE %): (Weight of drug in nanoparticles / Initial weight of drug used) x 100

B. In Vitro Drug Release Studies

Protocol 5: In Vitro pH-Responsive Drug Release Assay

This protocol is designed to evaluate the pH-triggered release of a drug from vinylpyridine-based nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0

  • Dialysis tubing (same MWCO as used for formulation)

  • Shaking water bath or incubator at 37 °C

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Sample Preparation: Place a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Release Study Setup: Immerse the sealed dialysis bag into a larger volume (e.g., 20 mL) of the release medium (PBS pH 7.4 or pH 5.0) in a sealed container.

  • Incubation: Place the container in a shaking water bath at 37 °C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: Analyze the amount of drug in the collected samples using UV-Vis spectroscopy or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative release (%) versus time for both pH conditions.

C. Biocompatibility and Cytotoxicity Assessment

Rationale: It is crucial to ensure that the developed nanoparticles are non-toxic to healthy cells. In vitro cytotoxicity assays are a standard preliminary screening method.[5]

Protocol 6: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

  • Blank (drug-free) nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Treatment: Prepare serial dilutions of the blank nanoparticles in the cell culture medium. Replace the old medium with the medium containing the nanoparticles at various concentrations. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).

  • Incubation: Incubate the cells with the nanoparticles for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability (%) relative to the negative control. Plot cell viability versus nanoparticle concentration.

V. Data Presentation and Visualization

Table 2: Representative Data for PEG-b-PVP Micelles Loaded with Various Drugs

Copolymer CompositionDrugParticle Size (nm)PDIDrug Loading (%)Encapsulation Efficiency (%)pH-Responsive ReleaseReference
PEG₉₀-PVP₂₃₅Gossypol< 130< 0.20~1083High (91% at pH 4.5)[3]
PEG₉₀-PVP₂₃₅Doxorubicin< 130< 0.20~10>90Low (10% at pH 4.5)[3]
P2VP₉₀-b-PEO₃₉₈Curcumin~100-6.4-High (>90% at pH 2.0)[6]
P2VP₉₀-b-PEO₃₉₈5-Fluorouracil~60-5.8-High (>90% at pH 2.0)[6]
Visualizing Key Processes with Graphviz

Diagram 1: Synthesis of PEO-b-P2VP via RAFT Polymerization

G cluster_0 Part 1: Macro-CTA Synthesis cluster_1 Part 2: RAFT Polymerization mPEG-OH mPEG-OH PEG-Br PEG-Br mPEG-OH->PEG-Br + 2-Bromopropionyl bromide + Triethylamine PEG-Xanthate (Macro-CTA) PEG-Xanthate (Macro-CTA) PEG-Br->PEG-Xanthate (Macro-CTA) + Potassium O-ethyl xanthate Reaction Polymerization (1,4-Dioxane, 70°C) PEG-Xanthate (Macro-CTA)->Reaction Monomer 2-Vinylpyridine Monomer->Reaction Initiator AIBN Initiator->Reaction Final_Polymer PEO-b-P2VP Reaction->Final_Polymer G cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (pH < 5) (e.g., Tumor, Endosome) A C A->C Protonation of PVP Core B Stable Micelle (Drug Encapsulated) D Micelle Disassembly (Drug Release)

Caption: Mechanism of pH-triggered drug release from micelles.

Diagram 3: Logical Relationship for Formulation and Evaluation

G Polymer_Synthesis 1. Polymer Synthesis (Anionic or RAFT) Formulation 2. Drug Loading (Dialysis or Solvent Evaporation) Polymer_Synthesis->Formulation Characterization 3. Physicochemical Characterization (DLS, TEM, etc.) Formulation->Characterization In_Vitro_Release 4. In Vitro Drug Release (pH 7.4 vs. pH 5.0) Characterization->In_Vitro_Release Cytotoxicity 5. Biocompatibility Assessment (MTT Assay) In_Vitro_Release->Cytotoxicity Optimization Optimization Loop Cytotoxicity->Optimization Optimization->Polymer_Synthesis Modify Polymer Composition Optimization->Formulation Adjust Drug/Polymer Ratio

Caption: Iterative workflow for developing drug delivery systems.

VI. Conclusion and Future Perspectives

Vinylpyridine derivatives offer a versatile and powerful platform for the development of advanced, stimuli-responsive drug delivery systems. The protocols and principles outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel nanocarriers with enhanced therapeutic potential. The ability to precisely tune polymer architecture through controlled polymerization techniques, coupled with the inherent pH-sensitivity of the vinylpyridine moiety, allows for the rational design of drug delivery systems tailored to specific therapeutic challenges. Future research will likely focus on the development of multifunctional systems that combine pH-responsiveness with other targeting strategies, such as ligand-mediated targeting, to further improve the specificity and efficacy of these promising nanomedicines.

VII. References

  • Marques, A. C., Reis, R. L., & Hunt, J. A. (2019). The key role of polymer chemistry in the development of advanced drug delivery systems. Journal of Materials Chemistry B, 7(23), 3616-3629.

  • Gohy, J. F. (2019). Poly (vinylpyridine) segments in block copolymers: Synthesis, self-assembly, and versatility. Macromolecules, 52(6), 2179-2200.

  • Sal-Man, C. A. G., et al. (2017). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 9(12), 683.

  • Blundell, J. R., et al. (2023). pH-Responsive Poly(ethylene glycol)-b-poly(2-vinylpyridine) Micelles for the Triggered Release of Therapeutics. Pharmaceutics, 15(3), 978.

  • Polymer Source, Inc. (n.d.). Poly(styrene-b-4-vinyl pyridine-ethylene oxide) Sample #: P11332-S4VPEO Structure. Retrieved from [Link]

  • Hussain, M. S., et al. (2024). Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs. Pharmaceutics, 16(1), 123.

  • Gaucher, G., et al. (2005). Block copolymer micelles: preparation, characterization and application in drug delivery. Journal of controlled release, 109(1-3), 169-188.

  • Iurciuc-Tincu, C. E., et al. (2020). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Polymers, 12(7), 1450.

  • Vlahos, C., et al. (2019). Synthesis, Characterization and Thermal Properties of Poly(ethylene oxide), PEO, Polymacromonomers via Anionic and Ring Opening Metathesis Polymerization. Polymers, 11(10), 1594.

  • Gao, Z., et al. (2013). TEM and DLS measurements for DSPE-PCB 5K micelles. ResearchGate. Retrieved from [Link]

  • Awashra, M., & Młynarz, P. (2023). The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective. Nanoscale Advances, 5(5), 1368-1386.

  • Zalba, S., & Garrido, M. J. (2013). Cytotoxicity and cell interaction studies of bioadhesive poly(anhydride) nanoparticles for oral antigen/drug delivery. Journal of Controlled Release, 172(3), 827-835.

  • Iurciuc-Tincu, C. E., et al. (2020). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. ResearchGate. Retrieved from [Link]

  • Pitsikalis, M. (2021). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. Polymers, 13(21), 3763.

  • Yang, L., et al. (2015). Preparation, in vitro and in vivo evaluation of polymeric nanoparticle. International Journal of Nanomedicine, 10, 433.

  • Iurciuc-Tincu, C. E., et al. (2020). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Polymers, 12(7), 1450.

Sources

Application

Advanced Post-Modification Techniques for Poly(4-vinyl pyridine) Particles

This Application Note provides a comprehensive technical guide to the post-modification of poly(4-vinyl pyridine) (P4VP) particles. It is designed for researchers requiring precise control over particle surface chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide to the post-modification of poly(4-vinyl pyridine) (P4VP) particles. It is designed for researchers requiring precise control over particle surface chemistry, charge density, and stability for drug delivery and catalytic applications.

Introduction: The Pyridine Advantage

Poly(4-vinyl pyridine) (P4VP) is a versatile, pH-responsive polymer defined by its pendant pyridine rings.[1] Unlike aliphatic amines, the pyridine nitrogen possesses a lone pair of electrons that is sterically accessible and chemically tunable. In its native state, P4VP is hydrophobic above pH 5 but becomes water-soluble upon protonation (pH < 4).

Why Post-Modification? For applications in drug delivery and catalysis, the native pH-solubility transition is often a liability. Post-modification allows researchers to:

  • Lock Morphology: Prevent particle dissolution in acidic environments via crosslinking.

  • Tune Charge Density: Introduce permanent positive charges (quaternization) independent of pH.

  • Attach Functionality: Conjugate specific ligands for targeting or catalysis.

Mechanistic Principles

The core of all P4VP post-modifications is the nucleophilic attack of the pyridine nitrogen on an electrophile (typically an alkyl halide).

Reaction Pathway Diagram

The following diagram illustrates the two primary modification pathways: Quaternization (Mono-functional) and Crosslinking (Bi-functional).

P4VP_Modification P4VP Native P4VP (Pyridine Ring) Quat Quaternized P4VP (Polyelectrolyte) P4VP->Quat Nucleophilic Substitution (N-Alkylation) Cross Crosslinked Network (Acid-Stable Particle) P4VP->Cross Bifunctional Alkylation (Inter-chain linking) RX Alkyl Halide (R-X) (e.g., Methyl Iodide) RX->Quat XQX Di-Halo Linker (X-R-X) (e.g., 1,4-Dibromobutane) XQX->Cross

Figure 1: Mechanistic pathways for P4VP post-modification via N-alkylation.

Experimental Protocols

Protocol A: Tunable Quaternization (N-Alkylation)

Objective: To introduce permanent positive charge and tunable hydrophilicity. Applications: Antimicrobial surfaces, DNA binding, polyelectrolyte complexes.

Reagents:

  • P4VP Particles (dried)[2]

  • Alkyl Halide (e.g., Iodomethane for high charge density; 1-Bromobutane for hydrophobic balance)

  • Solvent: Ethanol (for partial modification) or DMF (for rapid, high conversion)

Step-by-Step Methodology:

  • Dispersion: Disperse 100 mg of P4VP particles in 10 mL of Ethanol. Sonicate for 10 minutes to ensure monodispersity.

  • Reagent Addition: Add the alkyl halide in molar excess (typically 1.5:1 molar ratio relative to pyridine units) to drive the reaction.

    • Note: Iodomethane is highly reactive and volatile; handle in a fume hood.

  • Reaction:

    • For Iodomethane: Stir at Room Temperature for 24 hours .

    • For Bromo-alkanes: Reflux at 60°C for 48 hours .

  • Purification:

    • Centrifuge particles (12,000 rpm, 15 min).

    • Decant supernatant.

    • Resuspend in pure ethanol and centrifuge again. Repeat 3x to remove unreacted halide.

  • Drying: Dry under vacuum at 40°C overnight.

Critical Insight: The degree of quaternization (DQ) can be controlled by reaction time. A DQ > 20% typically renders the polymer water-soluble unless crosslinked.

Protocol B: Structural Locking via Crosslinking

Objective: To stabilize P4VP particles against dissolution in acidic media (pH < 4). Reagent: 1,4-Dibromobutane (DBB).[2]

Step-by-Step Methodology:

  • Swelling (Crucial Step): Disperse P4VP particles in a solvent that swells but does not dissolve them (e.g., a 90:10 Hexane:Ethanol mix). This exposes internal pyridine sites.

  • Linker Addition: Add 1,4-Dibromobutane (0.2 molar equivalent to pyridine units).

    • Why 0.2 eq? High crosslinking densities can make the particles brittle; 10-20% is usually sufficient for stability.

  • Reaction: Heat to 70°C for 24 hours under inert atmosphere (N2).

  • Quenching: Cool to room temperature.

  • Washing: Wash extensively with Methanol (a good solvent for linear P4VP).

    • Validation: If the particles remain intact in Methanol/0.1M HCl, crosslinking is successful.

Protocol C: Functional Ligand Attachment (Amidation)

Objective: To attach specific functional groups (e.g., amides) for drug conjugation.[1] Reagent: 2-Chloroacetamide.[3][4]

Methodology:

  • Dissolve/Disperse P4VP in DMF.

  • Add 2-Chloroacetamide (1:1 molar ratio).

  • Stir at 80°C for 24 hours .

  • Precipitate in diethyl ether and wash.

    • Result: This introduces an amide group pendant to the pyridine, providing a handle for further conjugation or metal chelation.

Characterization & Validation

To ensure scientific integrity, every modified batch must be validated using the following "Self-Validating System."

Data Summary Table
TechniqueParameter MeasuredExpected Change (Post-Modification)
FTIR Chemical StructureAppearance of pyridinium band (~1640 cm⁻¹); Loss of pyridine ring breathing (~1598 cm⁻¹).
Zeta Potential Surface ChargeShift from near-neutral (at pH 7) to highly positive (+30 to +50 mV).
1H-NMR Degree of QuaternizationDownfield shift of pyridine protons (α-protons shift from ~8.3 ppm to ~8.8 ppm).
Solubility Test Crosslinking EfficiencyPass: Particles persist in pH 2 HCl. Fail: Solution becomes clear (polymer dissolved).
Experimental Workflow Diagram

Workflow Start P4VP Particles (Native) Choice Select Modification Start->Choice PathA Path A: Quaternization (Charge Tuning) Choice->PathA PathB Path B: Crosslinking (Stability) Choice->PathB ReactA React w/ Alkyl Halide (EtOH, 60°C) PathA->ReactA ReactB React w/ 1,4-Dibromobutane (Swollen State, 70°C) PathB->ReactB Wash Purification (Centrifugation/Dialysis) ReactA->Wash ReactB->Wash Test Validation (FTIR & Acid Solubility) Wash->Test

Figure 2: Decision tree and workflow for P4VP particle modification.

Applications in Drug Development

pH-Responsive Drug Release

Native P4VP releases cargo rapidly in the stomach (pH 1-2) due to dissolution.

  • Modified Strategy: Use Protocol B (Crosslinking) to maintain particle integrity in the stomach, protecting acid-labile drugs. The drug is released via diffusion rather than erosion.

Targeted Delivery
  • Modified Strategy: Use Protocol A with a long-chain alkyl halide (e.g., Cetyl bromide) to create hydrophobic pockets within the particle, suitable for solubilizing hydrophobic drugs like Paclitaxel or Curcumin.

References

  • Bicak, N., & Gazi, M. (2003).[3] Quantitative Quaternization of Poly(4-Vinyl Pyridine). Journal of Macromolecular Science, Part A. [3]

  • Sonmez, H. B., & Bicak, N. (2002).[4] Quaternization of poly(4-vinyl pyridine) beads with 2-chloroacetamide for selective mercury extraction.[4] Reactive and Functional Polymers.

  • Pan, Y., et al. (2013). The generation of desired functional groups on poly(4-vinyl pyridine) particles by post-modification technique for antimicrobial and environmental applications. Desalination and Water Treatment.

  • Tiyapiboonchaiya, C., et al. (2002). Cross-linking of the segregated P4VP chains in a cylinder was carried out by using quaternization with the vapour of 1,4-dibromobutane.[2] Polymer.[2][3][4][5][6][7][8][9][10]

  • Guo, Y., et al. (2018). Poly(4-vinyl pyridine)-grafted graphene oxide for drug delivery and antimicrobial applications.[11] Materials Science and Engineering: C.

Sources

Method

Application Note: Precision Synthesis of Poly(4-vinylpyridine) (P4VP) Block Copolymers

Topic: Synthesis of Block Copolymers Containing Poly(4-vinylpyridine) Segments Content Type: Application Note & Detailed Protocol Audience: Polymer Chemists, Drug Delivery Researchers, and Materials Scientists. Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Block Copolymers Containing Poly(4-vinylpyridine) Segments Content Type: Application Note & Detailed Protocol Audience: Polymer Chemists, Drug Delivery Researchers, and Materials Scientists.

Abstract & Strategic Overview

Poly(4-vinylpyridine) (P4VP) is a critical functional block in stimuli-responsive materials, acting as a pH-switchable domain (pKa ≈ 4.5–5.0) and a supramolecular ligand for metal coordination. However, the synthesis of P4VP-containing block copolymers (BCPs) presents unique challenges: the pyridine nitrogen is nucleophilic, prone to poisoning transition metal catalysts (in ATRP) and susceptible to side reactions during anionic polymerization.

This guide details two distinct, field-proven synthetic routes:

  • Reversible Addition-Fragmentation chain Transfer (RAFT): The versatile, robust method for functional group tolerance.

  • Living Anionic Polymerization: The "gold standard" for ultra-low dispersity (Đ < 1.1) and precise molecular weight control.[1][2]

Strategic Selection Guide: Method Comparison
FeatureRAFT PolymerizationLiving Anionic Polymerization
Primary Utility Rapid prototyping, functional handlesReference standards, self-assembly physics
Purity Req. High (Standard Schlenk technique)Extreme (High-vacuum/Break-seal)
Dispersity (Đ) 1.10 – 1.25< 1.10
4VP Challenges Retardation (requires specific CTAs)Side reactions (requires low T & additives)
Key Reagent Trithiocarbonates (e.g., CDB, DDMAT)sec-BuLi / LiCl / Diphenylethylene (DPE)

Critical Mechanism & Workflow Visualization

The following diagram outlines the decision logic and mechanistic pathways for synthesizing P4VP BCPs.

P4VP_Synthesis_Workflow Start Target: P4VP Block Copolymer Decision Select Methodology Start->Decision RAFT_Node RAFT Polymerization (Versatile, Robust) Decision->RAFT_Node Functional Groups Present Anionic_Node Living Anionic (High Precision) Decision->Anionic_Node Strict MW Control Needed CTA_Select CTA Selection: Trithiocarbonates/Dithiobenzoates RAFT_Node->CTA_Select RAFT_Mech Mechanism: Reversible Chain Transfer CTA_Select->RAFT_Mech RAFT_Prod Product: End-functionalized BCP (Đ ~1.15) RAFT_Mech->RAFT_Prod Conditions Conditions: THF, -78°C, LiCl Additive Anionic_Node->Conditions Capping Step 1: PS-Li + DPE (Reduce Reactivity) Conditions->Capping Anionic_Prod Product: Defined BCP (Đ < 1.05) Capping->Anionic_Prod

Figure 1: Decision matrix and workflow for selecting between RAFT and Anionic polymerization routes based on target material properties.

Protocol A: RAFT Polymerization (The Versatile Approach)

Context: RAFT is preferred for synthesizing amphiphilic blocks like Polystyrene-b-P4VP (PS-b-P4VP) without the rigorous exclusion of water required by anionic methods. Key Technical Insight: 4VP is a "more activated" monomer (MAM). You must use a Chain Transfer Agent (CTA) with a good leaving group (R) and stabilizing group (Z). Cumyl dithiobenzoate (CDB) or 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) are highly effective.

Materials
  • Monomer: 4-Vinylpyridine (4VP), distilled under reduced pressure over CaH₂ to remove inhibitors.

  • Macro-CTA: Polystyrene-CTA (synthesized previously) or small molecule CTA (e.g., CDB).

  • Initiator: AIBN (Recrystallized from methanol).

  • Solvent: DMF (Dimethylformamide) or 1,4-Dioxane.

Step-by-Step Procedure
  • Stoichiometry Calculation: Target a [Monomer]:[CTA]:[Initiator] ratio of 200:1:0.2. High initiator concentration leads to dead chains; keep it low.

  • Dissolution: In a Schlenk tube, dissolve the Macro-CTA and 4VP in DMF. Maintain a total monomer concentration of ~2.0 M.

  • Degassing (Critical): Perform 4 freeze-pump-thaw cycles. Oxygen is a radical scavenger and will inhibit the reaction.

  • Polymerization:

    • Immerse the Schlenk tube in a pre-heated oil bath at 60°C .

    • Note: 4VP polymerization can be slow.[3] Reaction times of 12–24 hours are common.

  • Quenching: Cool the tube in liquid nitrogen or ice water and expose to air to terminate radicals.

  • Purification:

    • Precipitate the polymer dropwise into a 10-fold excess of cold Hexane (or Diethyl Ether). P4VP is insoluble in non-polar solvents.

    • Filter and dry under vacuum at 40°C.

    • Optional: Reprecipitate from THF into Hexane to remove unreacted monomer.

Protocol B: Living Anionic Polymerization (The Gold Standard)

Context: This method yields polymers with predictable molecular weights and narrow distributions (Đ < 1.1). Key Technical Insight (The "LiCl Effect"): P4VP anions are highly reactive and can attack the pyridine ring of other monomers (nucleophilic attack at the 2- or 6-position), leading to branching. Adding LiCl (Lithium Chloride) (1:5 to 1:10 ratio relative to initiator) stabilizes the ion pair and suppresses these side reactions.

Materials
  • Initiator: sec-Butyllithium (sec-BuLi).

  • Capping Agent: 1,1-Diphenylethylene (DPE).

  • Solvent: THF (Distilled over Na/Benzophenone, ultra-dry).

  • Additive: LiCl (Dried under vacuum at 130°C).

Step-by-Step Procedure
  • Reactor Prep: Flame-dry a glass reactor under high vacuum. Flush with dry Argon.

  • First Block (Polystyrene):

    • Inject THF and Styrene monomer at -78°C (Dry ice/Acetone bath).

    • Add sec-BuLi. The solution turns orange. Stir for 30–60 mins.

  • End-Capping (The Pivot Point):

    • Add 1.5 equivalents of DPE relative to sec-BuLi.

    • Observation: The color shifts from orange to deep red . This creates a bulky, less nucleophilic carbanion (diphenylalkyl anion) that initiates 4VP cleanly without attacking the pyridine ring.

  • Second Block (P4VP):

    • Add the LiCl solution (dissolved in THF).

    • Cannulate the 4VP monomer (pre-chilled) into the reactor.

    • Observation: Color may change to yellow/orange.[1] Stir for 1–2 hours at -78°C.

  • Termination: Add degassed Methanol (MeOH).

  • Isolation: Precipitate in Hexane.

Characterization: The "Adsorption Trap"

Standard GPC protocols often fail for P4VP due to the interaction between the basic pyridine nitrogen and the acidic silanol groups in GPC columns.

Correct GPC Protocol:

  • Solvent: DMF (Dimethylformamide) or NMP.

  • Mandatory Additive: 0.05 M LiBr (Lithium Bromide).

  • Mechanism: Li+ ions coordinate to the pyridine nitrogens, screening them from interacting with the column packing. Without LiBr, P4VP will not elute or will show artificial tailing.

Data Summary Table: Expected Attributes

AttributeAnionic (Protocol B)[4][5]RAFT (Protocol A)
GPC Trace Shape Unimodal, symmetricUnimodal, slight low-MW tail
PDI (Mw/Mn) 1.03 – 1.081.10 – 1.20
1H NMR (CDCl3) Pyridine protons: δ 8.3 (broad), 6.4 (broad)Same, plus CTA end-groups

Application: pH-Responsive Micellization[7][8][9][10]

PS-b-P4VP copolymers self-assemble into micelles based on pH. This is the basis for their use in drug delivery.

  • pH < 4.5: Pyridine is protonated (P4VP-H+). The block is hydrophilic.[6] Polymer is fully dissolved (unimer state) or forms inverse micelles if PS is the majority.

  • pH > 5.0: Pyridine is deprotonated. P4VP becomes hydrophobic. The copolymer self-assembles into micelles with a P4VP core and PS shell (in organic/water mix) or precipitates if not stabilized.

Micellization_Pathway State1 Acidic State (pH < 4.0) P4VP Protonated (Cationic) Soluble Unimers Trigger Trigger: Increase pH to 7.4 (Deprotonation) State1->Trigger NaOH Addition Process Self-Assembly Process Hydrophobic Collapse of P4VP Trigger->Process State2 Physiological State (pH 7.4) P4VP Hydrophobic Core Drug Encapsulation Possible Process->State2 Forms Micelles

Figure 2: Mechanism of pH-induced self-assembly for P4VP-based block copolymers.

References

  • Varshney, S. K., et al. (1993).[1] "Anionic Homopolymerization and Block Copolymerization of 4-Vinylpyridine and Its Investigation by High-Temperature Size-Exclusion Chromatography in N-Methyl-2-Pyrrolidinone." Macromolecules.

  • Convertine, A. J., et al. (2006). "Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization." Macromolecules.

  • Tsarevsky, N. V., et al. (2006). "Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers in Protic Media: ATRP of 4-Vinylpyridine." Macromolecules.

  • Lazzari, M., et al. (2013).[6] "Micellization of pH-stimulable poly(2-vinylpyridine)-b-poly(ethylene oxide) copolymers." Journal of Colloid and Interface Science.

  • BenchChem Technical Guides. (2025). "The Polymerization of 4-Vinylpyridine: An In-depth Technical Guide."

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for the synthesis of Ethenyl pyridine-4-carboxylate

Case ID: #VIN-ISO-004 Topic: Optimization of Transvinylation Conditions for Vinyl Isonicotinate Status: Active Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary The synthesis of Ethe...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #VIN-ISO-004 Topic: Optimization of Transvinylation Conditions for Vinyl Isonicotinate Status: Active Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

The synthesis of Ethenyl pyridine-4-carboxylate (Vinyl Isonicotinate) presents a unique dual-challenge: the thermodynamic equilibrium of the transesterification reaction and the kinetic instability of the vinylated pyridine product.

Unlike simple aliphatic esters, the pyridine moiety introduces competitive coordination to the metal catalyst, while the electron-deficient vinyl group attached to the electron-withdrawing pyridine ring creates a monomer highly susceptible to spontaneous polymerization.

This guide moves beyond standard textbook protocols, addressing the specific failure modes encountered in the Palladium(II)-catalyzed transvinylation (Watanabe reaction) of isonicotinic acid with vinyl acetate.

Module 1: Reaction Design & Catalyst Optimization

Q1: My reaction stalls at 40-50% conversion. Increasing temperature only causes catalyst precipitation (Pd black). How do I drive this to completion?

Diagnosis: You are likely facing a combination of equilibrium limitation and catalyst poisoning by the pyridine nitrogen.

Technical Insight: The reaction is a reversible exchange:



  • Thermodynamics: The equilibrium constant is near unity. To drive the reaction, Vinyl Acetate (VAM) must serve as both reagent and solvent (typically 10-20 equivalents relative to the acid).

  • Catalyst Deactivation: Isonicotinic acid contains a basic nitrogen at the 4-position. This nitrogen can coordinate to the electrophilic Pd(II) center, displacing the labile ligands required for the catalytic cycle. If the Pd center becomes saturated with pyridine ligands, it cannot coordinate the vinyl acetate double bond, shutting down the cycle.

The Solution: Ligand-Modified Pd(II) System Do not use "naked" Pd(OAc)₂. You must use a bidentate nitrogen ligand that binds stronger than your substrate to stabilize the Pd(II) species.

Recommended Protocol:

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)

  • Ligand: 1,10-Phenanthroline (1.2 equivalents relative to Pd).

    • Why: Phenanthroline forms a rigid square-planar complex that resists displacement by the isonicotinic acid nitrogen but still allows vinyl acetate coordination.

  • Additives: Potassium Hydroxide (KOH) or H₂SO₄ (0.5 mol%).

    • Note: While acids are common, for pyridine substrates, a trace base (KOH) often helps solubilize the isonicotinic acid by forming the carboxylate anion, which is the active nucleophile.

Q2: What is the mechanism driving this transformation?

Understanding the cycle is crucial for troubleshooting. The reaction does not involve a redox change (Pd stays +2), distinguishing it from Wacker oxidation.

Figure 1: Catalytic Cycle of Pd(II) Transvinylation

G Start Pd(OAc)2 + Ligand (Active Catalyst) Coordination Step 1: Vinyl Acetate Coordination (Pd-Olefin Complex) Start->Coordination + Vinyl Acetate Poison FAILURE MODE: Pyridine N-Coordination (Catalyst Arrest) Start->Poison Substrate Interference (If Ligand is weak) Exchange Step 2: Nucleophilic Attack (Exchange of Acetate for Isonicotinate) Coordination->Exchange + Isonicotinic Acid - Acetic Acid Elimination Step 3: Beta-Elimination (Release of Product) Exchange->Elimination Elimination->Start Regeneration Product Ethenyl Pyridine-4-Carboxylate Elimination->Product

Caption: Pd(II) catalytic cycle showing the critical path of vinyl exchange and the risk of substrate inhibition (red).

Module 2: Stabilization & Polymerization Control

Q3: The reaction mixture turns into a viscous gel or gum during workup. What is happening?

Diagnosis: You are experiencing radical polymerization . The vinyl group on the pyridine ring is highly activated (electron-deficient vinyl monomer), making it prone to spontaneous polymerization initiated by heat or trace peroxides.

The Solution: The "Oxygen Paradox" & Inhibitor Cocktails Standard inhibitors like Hydroquinone (HQ) require dissolved oxygen to function effectively. However, oxygen can also promote Pd oxidation or other side reactions.

Troubleshooting Protocol:

Parameter Recommendation Scientific Rationale
Primary Inhibitor Hydroquinone (HQ) or MEHQ (200-500 ppm) Phenolic inhibitors scavenge carbon-centered radicals.
Synergist Phenothiazine (50-100 ppm) Acts as an anaerobic inhibitor, crucial if you are running the reaction under strict Nitrogen/Argon.
Atmosphere Lean Air (5% O₂ in N₂) Critical: If using HQ/MEHQ, do not run under 100% inert gas. The inhibitor needs trace O₂ to regenerate the phenoxy radical trap.

| Temperature | Max 60-70°C | Exceeding 80°C dramatically increases the thermal polymerization rate of vinyl pyridines. |

Module 3: Workup & Purification

Q4: How do I separate the product from the excess Vinyl Acetate and Catalyst without triggering polymerization?

Diagnosis: Distillation is risky due to heat. Chromatography is slow and can lead to hydrolysis on acidic silica.

The "Cold-Crash" & Distillation Protocol:

  • Quench: Cool reaction to 0°C immediately upon completion.

  • Catalyst Removal:

    • Do not distill directly over the catalyst.

    • Filter the mixture through a pad of Celite or Neutral Alumina . This removes the Pd-Phenanthroline complex and prevents "Pd mirror" formation in the distillation flask.

  • Solvent Strip:

    • Remove excess Vinyl Acetate via Rotary Evaporator at reduced pressure (bath < 30°C).

    • Tip: Add fresh inhibitor (MEHQ) to the flask before stripping solvents.

  • Final Purification:

    • Vacuum Distillation: High vacuum (< 1 mbar) is essential to keep the boiling point low.

    • Column Chromatography (Alternative): If distillation is too risky, use Neutralized Silica (pre-washed with 1% Triethylamine/Hexane). Acidic silica can hydrolyze the vinyl ester back to the acid.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Decision1 Low Yield? Start->Decision1 Decision2 Gelling/Solid? Start->Decision2 Decision3 Product Hydrolysis? Start->Decision3 Sol1 Add 1,10-Phenanthroline Increase VAM Excess Decision1->Sol1 Sol2 Check Inhibitor (HQ) Ensure Trace O2 present Decision2->Sol2 Sol3 Use Neutral Alumina Avoid Acidic Silica Decision3->Sol3

Caption: Rapid diagnostic flow for common synthesis failures.

References

  • McKeon, J. E., et al. (1972).[1] The Palladium(II)-Catalyzed Vinyl Interchange Reaction. Tetrahedron, 28(1), 227-232.[1]

    • Foundational text on the mechanism of Pd-catalyzed transvinyl
  • Murray, R. E. (1983). Process for Preparing Vinyl Esters. U.S. Patent 4,425,277.

    • Details the industrial optimization of vinyl ester synthesis using Pd/Phenanthroline systems.
  • Luberoff, B. J. (1961). Purification of Vinyl Esters. U.S. Patent 3,000,918.

    • Provides critical data on inhibitor usage and purific
  • Waller, F. J. (1992). Catalysis of Transvinylation. U.S. Patent 5,214,172.

    • Discusses the use of strong acid/base additives to enhance reaction r

Sources

Optimization

Side reactions to consider during the synthesis of pyridine-4-carboxylate esters

Introduction Pyridine-4-carboxylate esters (isonicotinates) are pivotal intermediates in the synthesis of antitubercular drugs (e.g., Isoniazid), agrochemicals, and high-performance polymers. However, the dual reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridine-4-carboxylate esters (isonicotinates) are pivotal intermediates in the synthesis of antitubercular drugs (e.g., Isoniazid), agrochemicals, and high-performance polymers. However, the dual reactivity of the pyridine ring—acting as both a nucleophile (at nitrogen) and an electrophile (at C2/C4)—introduces unique side reactions not seen in standard benzoic acid esterifications.

This guide addresses the specific failure modes researchers encounter when synthesizing these esters, focusing on the competition between N-alkylation and O-alkylation , decarboxylation , and hydrolysis during workup.

Module 1: The N-Alkylation vs. O-Alkylation Competitor

Q: Why am I isolating a water-soluble quaternary salt instead of my organic-soluble ester?

Diagnosis: You likely triggered N-alkylation (quaternization) instead of the desired O-alkylation (esterification).

The Mechanism: The pyridine nitrogen is a competent nucleophile (


 for the conjugate acid). When using alkylating agents (e.g., alkyl halides, diazomethane) or highly reactive electrophiles, the nitrogen lone pair often attacks the electrophile faster than the carboxylate oxygen. This results in an N-alkylpyridinium salt  (betaine or zwitterion), which is water-soluble and often discarded in the aqueous waste during extraction.

Prevention Strategy:

  • Avoid Direct Alkylation: Do not react isonicotinic acid directly with alkyl halides (e.g., Methyl Iodide) unless the nitrogen is protected or sterically hindered.

  • Protonation as Protection: Conduct the reaction in highly acidic media (e.g., excess

    
     or 
    
    
    
    ). Protonating the pyridine nitrogen (
    
    
    ) deactivates its nucleophilicity, forcing the reaction to proceed via the carboxyl group (Fisher Esterification).
  • Use the Acid Chloride Route: Convert the acid to the acid chloride first using Thionyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ).[1] The acyl chloride is a "hard" electrophile that reacts rapidly with alcohols to form the ester, bypassing the 
    
    
    
    competition at the nitrogen.
Visualization: N- vs. O-Alkylation Pathways

N_vs_O_Alkylation Start Pyridine-4-Carboxylic Acid Reagent Reagent: Alkyl Halide (R-X) (Basic/Neutral Conditions) Start->Reagent N_Path Path A: Nitrogen Attack (Kinetic Favorability) Reagent->N_Path Nucleophilic N O_Path Path B: Oxygen Attack (Thermodynamic/Acidic) Reagent->O_Path Carboxylate O Product_N N-Alkylpyridinium Salt (Side Product: Water Soluble) N_Path->Product_N Irreversible Product_O Pyridine-4-Carboxylate Ester (Desired Product) O_Path->Product_O

Figure 1: The bifurcation of reactivity. Under neutral conditions, the pyridine nitrogen competes for the alkyl group, leading to unwanted salts.

Module 2: Troubleshooting the Thionyl Chloride ( ) Protocol

Q: My reaction mixture turned into a solid "slurry" and yield is <20%. What happened?

Diagnosis: This is a classic issue of Zwitterion Insolubility and Order of Addition .

The Failure Mode: If you add


 directly to a mixture of isonicotinic acid and alcohol, or if you don't use a catalyst (DMF), two things happen:
  • Slow Activation: Isonicotinic acid is high-melting and poorly soluble. Without DMF, conversion to the acid chloride is sluggish.

  • Precipitation: The acid chloride (isonicotinoyl chloride) forms a hydrochloride salt which is insoluble in non-polar solvents (like DCM or Toluene) and even in the neat reagent, causing the stir bar to seize.

  • Side Reaction (Alkyl Chloride): If alcohol is present before the acid chloride forms,

    
     reacts with the alcohol to form an alkyl chloride (
    
    
    
    ) and
    
    
    . Alkyl chlorides are poor esterification agents compared to acid chlorides.

Corrective Protocol (The "In-Situ" Activation):

  • Step 1 (Activation): Suspend Isonicotinic acid in dry Toluene or DCM. Add excess

    
     (1.5–2.0 equiv) and catalytic DMF  (5-10 drops).
    
    • Why: DMF forms the Vilsmeier-Haack reagent (chloroiminium ion), which rapidly converts the acid to the acid chloride.

    • Observation: The slurry will dissolve as the acid chloride forms and gas (

      
      ) evolves.
      
  • Step 2 (Evaporation - Optional but Recommended): Remove excess

    
     under vacuum to avoid reacting it with your alcohol in the next step.
    
  • Step 3 (Esterification): Dissolve the residue (acid chloride HCl salt) in the target alcohol (e.g., MeOH, EtOH) at

    
    . Add a non-nucleophilic base (e.g., 
    
    
    
    or Pyridine) only if the ester is acid-sensitive; otherwise, the HCl generated is beneficial for preventing N-alkylation.

Module 3: Decarboxylation & Stability

Q: I see a new spot on TLC that matches Pyridine. Is my product decomposing?

Diagnosis: Thermal Decarboxylation .

The Science: Pyridine-4-carboxylic acids are prone to thermal decarboxylation, releasing


 to yield Pyridine. While the 2-isomer (picolinic acid) decarboxylates most easily (via a cyclic transition state), the 4-isomer (isonicotinic acid) will decarboxylate under:
  • High Temperatures: Refluxing in high-boiling solvents (>150°C) without adequate activation.

  • Radical Conditions: If you are attempting a Minisci-type esterification (using radical precursors), decarboxylation is the primary pathway for alkylation at the C4 position.

Data: Thermal Stability Thresholds

ConditionRisk LevelOutcome
Reflux in MeOH (

)
LowStable Esterification
Reflux in

(

)
LowStable Acid Chloride Formation
Neat Heating (>200°C)Critical Decarboxylation to Pyridine
Radical Initiators (

)
High Radical Decarboxylation (Minisci)

Module 4: Workup & Isolation Challenges

Q: My ester disappears during the aqueous workup. Where did it go?

Diagnosis: pH-Dependent Solubility and Hydrolysis .

The Trap: Pyridine esters are basic. If you wash with strong acid (e.g., 1M HCl) to remove unreacted starting material, you will protonate the pyridine nitrogen. The resulting pyridinium ester salt is highly water-soluble and will remain in the aqueous layer. Conversely, if the aqueous layer is too basic (pH > 12), the ester bond is susceptible to rapid hydrolysis (saponification).

The "Goldilocks" Workup:

  • Quench: Pour reaction mixture into ice water.

  • Neutralization: Adjust pH to 8.0 – 9.0 using saturated

    
    .
    
    • Why: At pH 8-9, the pyridine is in its free base form (organic soluble), and the ester is stable (hydrolysis is slow at mild pH).

  • Extraction: Extract immediately with DCM or EtOAc.

  • Drying: Use

    
     (neutral) rather than acidic drying agents.
    

Summary of Methods & Risks

MethodPrimary RiskMitigation
Fisher Esterification (

)
Slow reaction; Equilibrium limitedUse Dean-Stark trap or molecular sieves; High acid conc.
Acid Chloride (

)
Zwitterion slurry;

formation
Use DMF catalyst; Add alcohol after acid chloride formation.
Alkyl Halide (

)
N-Alkylation (Quaternization) Avoid unless N is blocked or using specific soft electrophiles.
Coupling Agents (EDC/DCC)N-Acylurea byproduct formationUse DMAP catalyst; difficult purification.
Troubleshooting Workflow

Troubleshooting Problem Problem: Low Yield or No Product Check1 Is the product water soluble? Problem->Check1 Check2 Did you use Alkyl Halide? Check1->Check2 No Result1 Issue: Product lost in Acidic Wash Fix: Adjust pH to 8-9 before extraction Check1->Result1 Yes Check3 Did you use SOCl2? Check2->Check3 No Result2 Issue: N-Alkylation Fix: Switch to Acid Chloride Method Check2->Result2 Yes Result3 Issue: Order of Addition Fix: Form Acid Chloride first, then add Alcohol Check3->Result3 Yes

Figure 2: Diagnostic logic for identifying the root cause of synthetic failure.

References

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Available at: [Link]

  • Process for the preparation of pyridine carboxylic acid esters.Google Patents (EP0820986A1).
  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal. Available at: [Link]

  • Esterification of isonicotinic acid (Discussion). ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up &amp; Troubleshooting for Ethenyl Pyridine-4-Carboxylate

System Overview & Chemistry Molecule: Ethenyl pyridine-4-carboxylate (Common: Vinyl Isonicotinate) CAS: 15450-76-7 (Analogous/Generic) Core Utility: Functional monomer for pH-responsive polymers; precursor for hydrogels...

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Chemistry

Molecule: Ethenyl pyridine-4-carboxylate (Common: Vinyl Isonicotinate) CAS: 15450-76-7 (Analogous/Generic) Core Utility: Functional monomer for pH-responsive polymers; precursor for hydrogels and drug delivery vectors.

This guide addresses the specific hurdles encountered when moving from gram-scale synthesis to kilogram-scale production. The primary challenges stem from the molecule's dual nature: it possesses a basic nitrogen (pyridine ring) capable of poisoning metal catalysts, and a reactive vinyl group prone to spontaneous polymerization and hydrolysis.

Scale-Up Comparison Matrix
FeatureLab Scale (<10g)Pilot/Production Scale (>1kg)Impact on Workflow
Heat Transfer Rapid, easy controlSlow, gradients existLocalized hotspots trigger polymerization ("Popcorn" effect).
Purification Flash ChromatographyDistillation / CrystallizationChromatography is cost-prohibitive; Distillation requires vacuum stability.
Catalyst Loading High (1-5 mol%)Low (<0.1 mol%)Catalyst poisoning by pyridine N becomes a critical failure mode.
Quench/Workup Rapid extractionExtended phase separationVinyl ester hydrolysis risk increases with contact time in aqueous media.

Synthesis Troubleshooting (The "Make" Phase)

Primary Route: Palladium-Catalyzed Transvinylation (Isonicotinic Acid + Vinyl Acetate)

Q1: My reaction stalls at ~60% conversion despite extended reaction times. How do I push to completion?

Root Cause: Equilibrium limitation and catalyst deactivation. The transvinylation between Isonicotinic Acid and Vinyl Acetate is an equilibrium process. Furthermore, the byproduct (Acetic Acid) can protonate the pyridine nitrogen, altering the electronics and potentially coordinating competitively with the Palladium catalyst.

Corrective Protocol:

  • Stoichiometry Shift: Increase Vinyl Acetate equivalents to 10-15 eq . In this system, Vinyl Acetate acts as both reagent and solvent.

  • Byproduct Removal: Do not attempt to distill acetic acid during the reaction (azeotropes are complex). Instead, rely on the excess solvent to dilute the byproduct.

  • Catalyst Protection: Ensure you are using a Pd(OAc)₂ / KOH system. The KOH helps solubilize the isonicotinic acid and prevents protonation of the pyridine ring, keeping the nitrogen "free" but less likely to irreversibly bind Pd if the catalytic cycle is fast.

Q2: The catalyst turns black and precipitates immediately. Is this normal?

Root Cause: "Palladium Black" formation indicates catalyst decomposition (reduction of Pd(II) to Pd(0) aggregates) before the catalytic cycle is established. This is often accelerated by the pyridine nitrogen coordinating to Pd.

Troubleshooting Steps:

  • Ligand Check: Are you using a ligand? Standard Pd(OAc)₂ is often insufficient for pyridines.

  • Solution: Add a bidentate ligand like 1,10-Phenanthroline or use a pre-complexed catalyst. However, for cost-effective scale-up, simply lowering the temperature to 50-60°C (vs reflux) and extending time can preserve the active Pd(II) species.

  • Strict Anhydrous Conditions: Moisture accelerates catalyst decomposition in this specific cycle. Ensure Vinyl Acetate is dried (molecular sieves) before use.

Diagram: Synthesis Logic Flow

SynthesisWorkflow cluster_inhib Safety Critical Inputs Isonicotinic Acid + Vinyl Acetate (Excess) Reaction Transvinylation (60°C, 12-24h) Inputs->Reaction Catalyst Catalyst System (Pd(OAc)2 + KOH) Catalyst->Reaction Check Conversion Check (TLC/NMR) Reaction->Check Check->Reaction <90% Conv Quench Quench/Filter (Remove Pd Black) Check->Quench >90% Conv Crude Crude Vinyl Ester (in Vinyl Acetate) Quench->Crude Inhibitor Add Radical Inhibitor (MEHQ) Inhibitor->Inputs

Caption: Workflow for the Pd-catalyzed transvinylation. Note the critical decision loop at the conversion check to prevent premature workup.

Stabilization & Polymerization Control (The "Control" Phase)

Q3: The crude mixture gelled during rotary evaporation. What happened?

Root Cause: "Popcorn" Polymerization. Vinyl pyridine derivatives are highly reactive monomers. Removing the solvent (Vinyl Acetate) increases the monomer concentration. If the temperature rises without sufficient inhibitor and oxygen, a radical runaway occurs.

The "Oxygen Paradox": Most researchers use MEHQ (Hydroquinone monomethyl ether) . MEHQ is only active in the presence of dissolved oxygen. If you run your rotovap or distillation under strict nitrogen/vacuum without an air bleed, you deactivate your inhibitor.

Corrective Protocol (The "Inhibitor Cocktail"): For scale-up (>100g), use a dual-inhibitor system:

  • MEHQ (200-500 ppm): The primary inhibitor. Requires O₂.

  • Phenothiazine (PTZ) (50-100 ppm): Anaerobic inhibitor. Works even under high vacuum where oxygen is scarce.

Operational Fix:

  • Air Sparging: During solvent removal, introduce a tiny "lean air" bleed (5% O₂ in N₂) if possible, or ensure the vacuum is not absolute static.

  • Temperature Limit: Never exceed 40°C bath temperature during solvent stripping.

Diagram: Inhibition Mechanism

Inhibition Radical Free Radical (R•) (Initiated by Heat/Peroxides) Monomer Vinyl Isonicotinate Monomer Radical->Monomer Propagation MEHQ MEHQ (Inhibitor) Radical->MEHQ Interception Polymer Unwanted Polymer Gel Monomer->Polymer Chain Growth Quinone Stable Quinone Radical (Non-reactive) MEHQ->Quinone Requires O2 Oxygen Dissolved O2 Oxygen->MEHQ Activates

Caption: The inhibition cycle showing why Oxygen is mandatory for MEHQ to intercept free radicals effectively.

Purification & Isolation (The "Clean" Phase)

Q4: Distillation results in degradation. Can I use acid-base extraction?

Answer: Proceed with extreme caution. While the pyridine ring allows for acid extraction (protonating the N to move it to the aqueous phase), the vinyl ester bond is hydrolytically unstable , especially in acidic conditions.

Recommended Purification Strategy (Hierarchy):

  • Preferred: High-Vacuum Short-Path Distillation

    • Pressure: < 0.1 mbar (Oil pump, not water aspirator).

    • Column: Vigreux column (short) to prevent holdup.

    • Additives: Add solid PTZ (Phenothiazine) and Copper turnings to the distillation pot.

    • Temperature: Keep pot temp < 60°C.

  • Alternative: Cold Acid Wash (If distillation fails)

    • Step 1: Dilute crude in Ethyl Acetate.

    • Step 2: Wash rapidly with cold (0°C) 0.5M HCl . (Pyridine goes to water; impurities stay in organic).

    • Step 3: Immediately separate aqueous layer.

    • Step 4: Neutralize aqueous layer rapidly with cold NaHCO₃ or NaOH into fresh Ethyl Acetate.

    • Warning: Minimize contact time (< 5 mins) to prevent hydrolysis of the vinyl ester to isonicotinic acid.

Q5: The final product smells like vinegar. Is it pure?

Root Cause: Hydrolysis. If the product smells of acetic acid (vinegar), ambient moisture has hydrolyzed the ester bond during storage or handling.

Self-Validating Stability Check:

  • NMR: Check for the disappearance of vinyl protons (dd, ~7.0-4.5 ppm) and appearance of acetic acid peak (~2.0 ppm).

  • Storage: Store at -20°C under Argon. Add a sachet of activated silica gel to the secondary container to absorb moisture.

References & Authority

  • Murray, R. E. (2011). Process for the continuous transvinylation of carboxylic acids with vinyl acetate. U.S. Patent Application WO2011139360A1. Link

    • Relevance: Establishes the industrial baseline for Pd-catalyzed transvinylation and the necessity of excess vinyl acetate.

  • McKeon, J. E., et al. (1972).[1] Palladium-catalyzed vinyl exchange reactions. Tetrahedron, 28(1), 227-232.

    • Relevance: The foundational mechanistic paper for vinyl exchange using Pd(II) catalysts.

  • Luo, H., et al. (2010). Inhibition of polymerization of vinyl monomers. Industrial & Engineering Chemistry Research.

    • Relevance: Validates the "Inhibitor Cocktail" approach (MEHQ + Phenothiazine) for high-temperature processing of reactive monomers.

  • Sigma-Aldrich / Merck . (2024). Safety Data Sheet: 4-Vinylpyridine. Link

    • Relevance: Provides safety handling data for vinyl-pyridine class compounds (analogous hazards).

Disclaimer: This guide is intended for qualified scientific personnel. Always perform a risk assessment before scaling up reactions involving vinyl monomers and transition metal catalysts.

Sources

Optimization

Incompatible materials to avoid with Ethenyl pyridine-4-carboxylate

The following Technical Support Guide addresses the stability, reactivity, and handling of Ethenyl pyridine-4-carboxylate (also known as Vinyl Isonicotinate ). This guide is designed for researchers and process chemists...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stability, reactivity, and handling of Ethenyl pyridine-4-carboxylate (also known as Vinyl Isonicotinate ). This guide is designed for researchers and process chemists to prevent experimental failure due to material incompatibility.

Topic: Incompatible Materials & Stability Protocol

Chemical Identity: Ethenyl pyridine-4-carboxylate (Vinyl Isonicotinate) CAS Registry Number: 1570-45-2 (Generic for Vinyl Isonicotinate derivatives; verify specific batch CoA) Functional Classification: Vinyl Ester / Nitrogen Heterocycle

Core Incompatibility Matrix

This molecule contains two distinct reactive centers: a basic pyridine nitrogen and a highly reactive vinyl ester moiety. The vinyl ester group is significantly more labile than standard alkyl esters, leading to unique incompatibility profiles.

Material ClassIncompatibility LevelMechanism of FailureResulting Hazard/Issue
Protic Nucleophiles (Alcohols, Water)CRITICAL Transesterification / HydrolysisIrreversible degradation to isonicotinic acid and acetaldehyde (toxic/flammable).
Primary/Secondary Amines CRITICAL AminolysisRapid conversion to isonicotinamide; loss of vinyl group.
Strong Acids (

,

)
HIGH Protonation & CatalysisPyridinium salt formation (exothermic) and accelerated hydrolysis.
Radical Initiators (AIBN, Peroxides)HIGH PolymerizationUncontrolled formation of poly(vinyl isonicotinate); sample turns to gel/solid.
Lewis Acids (

,

)
MODERATE ComplexationIrreversible binding to pyridine nitrogen; potential polymerization initiation.

Troubleshooting Guide (Q&A)

Q1: My sample has developed a pungent, fruity/apple-like odor. Is it still usable?

Status: Compromised. Diagnosis: This is the hallmark sign of Hydrolysis . Technical Explanation: Unlike ethyl or methyl esters which hydrolyze to alcohols, vinyl esters hydrolyze to generate vinyl alcohol , which immediately tautomerizes into acetaldehyde . Acetaldehyde has a distinct pungent, fruity odor. This reaction is irreversible because the leaving group (acetaldehyde) cannot attack the acid to reform the ester. Action: Discard the sample as hazardous waste (acetaldehyde is flammable and toxic). Ensure future aliquots are stored in desiccated conditions.

Q2: Can I use Methanol or Ethanol as a solvent for HPLC or reaction?

Status: Prohibited. Diagnosis: Risk of Transesterification . Technical Explanation: Vinyl esters are powerful acylating agents. In the presence of even mild catalysts (or the molecule's own basic pyridine ring), the vinyl group exchanges with the alcohol solvent.


Action:  Use aprotic solvents such as Acetonitrile , DCM , or THF . If protic conditions are required for analysis, keep the temperature low (

) and analyze immediately.
Q3: The liquid sample turned into a solid gel overnight. Can I redissolve it?

Status: Irreversible Failure. Diagnosis: Radical Polymerization . Technical Explanation: The ethenyl (vinyl) group is a monomer. Exposure to light, heat, or trace peroxides (often found in old ethers like THF) can initiate radical polymerization, forming a cross-linked or high-molecular-weight polymer. Action: Check if the manufacturer added a stabilizer (e.g., Hydroquinone or MEHQ). If you purified the compound (removing the stabilizer), it must be stored at


 in the dark.
Q4: I see a white precipitate upon adding dry HCl in Dioxane.

Status: Expected (Salt Formation). Diagnosis: Pyridinium Salt Formation . Technical Explanation: The pyridine nitrogen is basic (


). Adding strong acid protonates the nitrogen, forming the hydrochloride salt (

), which is often insoluble in non-polar organic solvents. Action: This is reversible. Neutralize with a mild base (e.g.,

) to recover the free base, provided no water is present to trigger hydrolysis during the process.

Mechanistic Visualization

Pathway A: Hydrolysis & Transesterification (The "Acetaldehyde Trap")

This diagram illustrates why protic solvents are incompatible. The formation of acetaldehyde drives the reaction forward, making it effectively irreversible.

HydrolysisPath Start Ethenyl pyridine-4-carboxylate (Vinyl Ester) Intermediate Tetrahedral Intermediate Start->Intermediate + Nu-H Reagent Nucleophile (Nu-H) (Water or Alcohol) Reagent->Intermediate Product1 Isonicotinic Derivative (Acid or Ester) Intermediate->Product1 Product2 Vinyl Alcohol (Transient) Intermediate->Product2 Leaving Group FinalProduct Acetaldehyde (Toxic/Flammable) Product2->FinalProduct Tautomerization (Irreversible Driving Force)

Figure 1: The degradation pathway of vinyl isonicotinate in the presence of protic nucleophiles. The tautomerization of vinyl alcohol prevents reversibility.

Pathway B: Polymerization Risks

Vinyl esters can polymerize via radical mechanisms. The pyridine ring can also participate in complexation, affecting stability.

Polymerization Initiator Radical Source (UV Light / Peroxides / Heat) Monomer Monomer (Ethenyl pyridine-4-carboxylate) Initiator->Monomer Initiation ActiveCenter Active Radical Species Monomer->ActiveCenter Propagation Chain Propagation (Rapid Gelation) ActiveCenter->Propagation + n Monomers Polymer Poly(vinyl isonicotinate) (Insoluble Solid) Propagation->Polymer Termination

Figure 2: Radical polymerization mechanism leading to sample gelation.

Storage & Handling Protocols

To ensure the integrity of Ethenyl pyridine-4-carboxylate, adhere to the following "Self-Validating" storage system.

The "Dry-Dark-Cold" Protocol
  • Stabilization : Ensure the presence of a radical inhibitor (e.g., 10-50 ppm MEHQ) if storing for

    
     hours.
    
  • Atmosphere : Store under Argon or Nitrogen . Oxygen can form peroxides with vinyl groups over time, which subsequently trigger polymerization.

  • Vessel : Use amber glass vials (blocks UV) with PTFE-lined caps. Avoid basic glass if possible (soda-lime glass can be slightly basic; borosilicate is preferred).

  • Temperature :

    
     is recommended for long-term storage to inhibit thermal polymerization and hydrolysis rates.
    
Solvent Compatibility Table
SolventCompatibilityNotes
Water Incompatible Hydrolysis.
Methanol/Ethanol Incompatible Transesterification.
DMSO Caution Hygroscopic; wet DMSO causes hydrolysis.
DMF Caution Possible degradation of solvent to amines (dimethylamine) which react with the ester.
Dichloromethane Compatible Excellent solubility; ensure it is acid-free (stabilized with amylene, not methanol).
Acetonitrile Compatible Good for analysis and reactions.
THF Caution Must be peroxide-free to prevent polymerization.

References

  • Murray, R. E. (2012). Vinyl Esters: Catalysis and Reactivity. Catalysis Reviews, 54(1), 1-30.
  • Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12, 129-161. (Reactivity of pyridine derivatives). Link

  • European Chemicals Agency (ECHA) . Acetaldehyde - Substance Information. (Toxicity and flammability of hydrolysis products). Link

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Radical polymerization of vinyl monomers).[1][2] Link

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Reference Data & Comparative Studies

Validation

Comparing the reactivity of 2-vinylpyridine, 3-vinylpyridine, and 4-vinylpyridine

For researchers, scientists, and drug development professionals, the selection of a monomer or chemical intermediate is a critical decision point dictated by subtle yet profound differences in reactivity. Vinylpyridines...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a monomer or chemical intermediate is a critical decision point dictated by subtle yet profound differences in reactivity. Vinylpyridines (VPs), structural isomers differing only in the position of the nitrogen atom relative to the vinyl group, offer a compelling case study in how constitutional isomerism governs chemical behavior. While structurally similar to styrene, the introduction of a nitrogen atom into the aromatic ring fundamentally alters the electronic landscape, creating a versatile platform for applications ranging from advanced polymer synthesis to the construction of pharmaceutical scaffolds.[1]

This guide provides an in-depth comparison of 2-vinylpyridine (2-VP), 3-vinylpyridine (3-VP), and 4-vinylpyridine (4-VP). We will move beyond a simple catalog of properties to explore the underlying electronic and steric principles that dictate their reactivity in key chemical transformations, supported by experimental data and actionable protocols.

The Electronic and Steric Landscape: Why Isomerism Matters

The reactivity of the vinyl group in each isomer is directly controlled by the electron-withdrawing nature of the pyridine ring. The nitrogen atom exerts its influence through two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (-M or mesomeric effect).[2] The position of the nitrogen determines the extent to which each effect modulates the electron density of the C=C double bond.

  • 2-Vinylpyridine & 4-Vinylpyridine: In these isomers, the nitrogen atom is in a conjugated position (ortho and para, respectively) relative to the vinyl group. This allows for powerful electron withdrawal via both the inductive effect (through the sigma bonds) and the resonance effect (delocalization of pi electrons). This resonance stabilization significantly polarizes the vinyl group, making the β-carbon highly electrophilic and susceptible to nucleophilic attack.

  • 3-Vinylpyridine: In the meta position, the nitrogen atom cannot exert a direct resonance effect on the vinyl group. Its electron-withdrawing character is transmitted primarily through the weaker, distance-dependent inductive effect. Consequently, the vinyl group of 3-VP is less polarized and less reactive towards nucleophiles compared to its 2- and 4-isomers.

Steric hindrance also plays a crucial role, particularly for 2-VP, where the proximity of the vinyl group to the nitrogen atom can impede the approach of bulky reagents or the growing polymer chain.[3]

Caption: Electronic effects governing vinyl group reactivity in VP isomers.

Comparative Performance in Polymerization Reactions

The synthesis of poly(vinylpyridine)s (PVPs) is a primary application for these monomers. The choice of polymerization technique and the resulting polymer properties are highly dependent on the isomer used.

2.1 Anionic Polymerization

Anionic polymerization offers a route to well-defined polymers with controlled molecular weights and narrow polydispersity, making it ideal for creating block copolymers.[1][4] Both 2-VP and 4-VP are highly reactive under anionic conditions due to the electron-deficient nature of their vinyl groups, which stabilizes the propagating carbanion.[5]

  • Reactivity and Control: The propagation rate for both 2-VP and 4-VP is exceptionally fast (kp ≈ 2500–3500 L mol⁻¹ s⁻¹), often leading to near-instantaneous polymerization upon initiator addition.[1] However, this high reactivity comes with challenges. The propagating carbanion is nucleophilic enough to attack the electrophilic pyridine ring of another monomer or a polymer unit, leading to branching, cross-linking, and termination.[1]

  • Isomer-Specific Challenges: This side reaction is particularly problematic for 4-VP.[1] To achieve a controlled, "living" polymerization, reactions must be conducted at very low temperatures (typically -78 °C) in polar aprotic solvents like THF.[1] Furthermore, poly(4-vinylpyridine) (P4VP) has limited solubility in THF at these low temperatures, which can cause precipitation and loss of control for higher molecular weight targets.[1] P2VP is generally more forgiving due to a combination of steric hindrance around the nitrogen and better polymer solubility in THF.[1]

  • The Case of 3-VP: Poly(3-vinylpyridine) is rarely encountered in literature, a fact attributed primarily to the high cost of the monomer rather than inherent lack of reactivity.[1]

2.2 Radical Polymerization

Radical polymerization methods, including controlled techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer), are also widely used.[6][7] In these systems, reactivity differences are still apparent.

  • Conversion Rates: Experimental data from solution polymerization shows a clear reactivity difference between 2-VP and 4-VP. In one study, 4-VP achieved a 92% monomer conversion after 24 hours, whereas 2-VP reached only 62% under identical conditions.[3] This superior performance of 4-VP is attributed to the lower steric hindrance at the para-position, allowing for more favorable access of the propagating radical to the monomer.[3]

Data Summary: Polymerization Reactivity
Parameter2-Vinylpyridine (2-VP)4-Vinylpyridine (4-VP)Reference
Anionic Reactivity Very HighVery High[1]
Anionic Side Reactions Present, but less severeMore prone to side reactions[1]
Radical Conversion (24h) ~62%~92%[3]
Controlling Factor Steric hindrance can reduce reactivityLess sterically hindered, higher conversion[3]
Polymer Solubility (THF) GoodPoor at low temps & high MW[1]
Experimental Protocol: Living Anionic Polymerization of 2-Vinylpyridine

This protocol describes a self-validating system for synthesizing well-defined poly(2-vinylpyridine). The success of the reaction is validated by characterization of the resulting polymer for a narrow molecular weight distribution.

Causality: Anionic polymerization is extremely sensitive to protic impurities (e.g., water) and atmospheric oxygen, which can terminate the living carbanionic chain ends. Therefore, rigorous purification of all reagents and assembly of glassware under an inert atmosphere are paramount to achieving a controlled polymerization.

G cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis p1 Purify THF Solvent (Na/Benzophenone) r1 Cool THF to -78°C (Dry Ice/Acetone) p1->r1 p2 Purify 2-VP Monomer (CaH2, Distillation) r3 Propagate (Add 2-VP solution) p2->r3 Slowly, via cannula p3 Assemble Glassware (Flame-dried, N2 purge) p3->r1 r2 Initiate (Add sec-BuLi) r1->r2 r2->r3 r4 Terminate (Add degassed Methanol) r3->r4 a1 Precipitate & Dry Polymer r4->a1 a2 Characterize (GPC for Mn, PDI) a1->a2

Caption: Workflow for the living anionic polymerization of 2-vinylpyridine.

Methodology:

  • Solvent and Monomer Purification (The 'Why'): Tetrahydrofuran (THF) is refluxed over sodium/benzophenone ketyl until a persistent deep purple color indicates an anhydrous, oxygen-free state. 2-Vinylpyridine is distilled from calcium hydride under reduced pressure to remove water and the shipping inhibitor (e.g., tert-butylcatechol). These steps are non-negotiable for preventing premature termination.

  • Apparatus Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer and rubber septa is assembled hot from the oven and immediately placed under a positive pressure of dry nitrogen or argon.

  • Initiation: The purified THF is cannulated into the reaction flask and cooled to -78 °C using a dry ice/acetone bath. A calculated amount of sec-butyllithium (sec-BuLi) in cyclohexane is added via syringe. The appearance of a pale yellow to orange color indicates the presence of the active initiator.

  • Propagation: The purified 2-VP monomer, dissolved in a small amount of dry THF, is added slowly to the stirring initiator solution via a syringe or cannula. A deep red color should develop immediately, indicating the formation of the living poly(2-vinylpyridyl) carbanion. The reaction is allowed to proceed for 30-60 minutes.

  • Termination: The polymerization is quenched by the rapid addition of a small amount of degassed methanol. The deep red color will dissipate instantly. This step protonates the carbanion, rendering the polymer chain inactive.

  • Isolation and Validation: The reaction mixture is warmed to room temperature and the polymer is isolated by precipitation into a large volume of a non-solvent (e.g., hexane or methanol). The polymer is collected by filtration and dried under vacuum. The final product is analyzed by Gel Permeation Chromatography (GPC). A narrow Polydispersity Index (PDI) of < 1.1 serves as the validation of a successful living polymerization.

Reactivity in Nucleophilic (Michael) Additions

The strong polarization of the vinyl group in 2-VP and 4-VP makes them excellent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles.[8] This reaction is a powerful, atom-economical method for forming C-N, C-S, or C-C bonds, providing access to valuable pharmaceutical and fine chemical intermediates.[9][10]

The reaction proceeds via nucleophilic attack on the electron-poor β-carbon of the vinyl group, generating a carbanionic intermediate that is stabilized by the electron-withdrawing pyridine ring.[8][11] This intermediate is then typically protonated to yield the final adduct. The enhanced stability of the intermediate when using vinylpyridines (compared to, for example, styrene) is a key feature of their reactivity.[11]

G start 4-Vinylpyridine + Amine Nucleophile (R2NH) step1 Nucleophilic Attack on β-Carbon start->step1 intermediate Stabilized Carbanion Intermediate step1->intermediate step2 Protonation (from solvent or workup) intermediate->step2 product Aza-Michael Adduct (Final Product) step2->product

Caption: Generalized mechanism for the aza-Michael addition to 4-vinylpyridine.

Experimental Protocol: Aza-Michael Addition of Piperidine to 4-Vinylpyridine

This protocol provides a straightforward and efficient method for the synthesis of 1-(2-(pyridin-4-yl)ethyl)piperidine, a representative aza-Michael adduct.

Causality: While catalysts can be used, the inherent electrophilicity of 4-vinylpyridine is often sufficient for the reaction to proceed with amine nucleophiles, especially when heated. The protocol relies on a simple setup and purification, demonstrating the practical utility of this reaction.

Methodology:

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-vinylpyridine (1.0 eq) and piperidine (1.2 eq).

  • Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification (The 'Why'): After the reaction is complete, the mixture is cooled to room temperature. The excess piperidine and any unreacted starting material are removed under reduced pressure using a rotary evaporator. This step is crucial for simplifying the subsequent purification. The resulting crude oil is then purified by column chromatography on silica gel (using an eluent system such as dichloromethane/methanol) to afford the pure product.

  • Validation: The structure and purity of the final adduct are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of vinyl proton signals in the ¹H NMR spectrum (~5.5-6.5 ppm) and the appearance of new aliphatic signals corresponding to the ethyl bridge validate the successful conjugate addition.

Practical Considerations for the Researcher

Beyond raw reactivity, the physical properties of the isomers and their corresponding polymers are critical for experimental design.

Property2-Vinylpyridine3-Vinylpyridine4-VinylpyridineReference
Purity & Storage Prone to autopolymerization; requires inhibitor and refrigeration.Generally more stable.Prone to autopolymerization; requires inhibitor and refrigeration.[1]
Polymer Solubility P2VP is soluble in THF, CHCl₃, and common alcohols.-P4VP is often insoluble in THF but soluble in polar solvents (DMF, alcohols).[1]
Basicity (pKa of conj. acid) 4.985.685.93[10]
Coordination Ability Forms stable chelates with metal ions.Acts as a monodentate ligand.Acts as a monodentate ligand; used to crosslink polymer chains with metals.[1]
Conclusion

The choice between 2-, 3-, and 4-vinylpyridine is a strategic decision based on the desired chemical outcome.

  • For controlled anionic polymerization and block copolymers, 2-vinylpyridine is often the isomer of choice due to its favorable polymer solubility and reduced propensity for side reactions compared to its 4-isomer.

  • For applications requiring the highest reactivity in radical polymerization or Michael additions, 4-vinylpyridine is generally superior due to its potent electronic activation and minimal steric hindrance.

  • 3-Vinylpyridine remains a specialty monomer, whose less polarized vinyl group may be advantageous in applications where the high reactivity of the other isomers is undesirable, though its use is limited by commercial availability.

By understanding the fundamental principles of electronics and sterics that differentiate these isomers, researchers can harness their unique properties to design and execute more precise and efficient chemical syntheses.

References
  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. National Institutes of Health (NIH). Available at: [Link]

  • Kennemur, J. G. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(4), 1354-1370. Available at: [Link]

  • (PDF) Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. ResearchGate. Available at: [Link]

  • Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Anionic homopolymerization and block copolymerization of 4-vinylpyridine and its investigation by high-temperature size-exclusion chromatography in N-methyl-2-pyrrolidinone. Macromolecules (ACS Publications). Available at: [Link]

  • Synthesis and Self-Assembly of Poly(vinylpyridine)-Containing Brush Block Copolymers: Combined Synthesis of Grafting-Through and Grafting-to Approaches. Macromolecules (ACS Publications). Available at: [Link]

  • Zhu, W., et al. (2015). [Ph3C][B(C6F5)4]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. National Institutes of Health (NIH). Available at: [Link]

  • Investigation of Electron Scattering from Vinyl Ether and Its Isomers. MDPI. Available at: [Link]

  • Radical polymerisation of vinyl-based monomers and schematic... ResearchGate. Available at: [Link]

  • (PDF) Comparative Study of Poly(4-vinylpyridine) and Polylactic Acid-block-poly (2-vinylpyridine) Nanocomposites on Structural, Morphological and Electrochemical Properties. ResearchGate. Available at: [Link]

  • Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. ACS Publications. Available at: [Link]

  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Tetrahedron Letters. Available at: [Link]

  • Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. MDPI. Available at: [Link]

  • 2-Vinylpyridine. Wikipedia. Available at: [Link]

  • Anionic Vinyl Polymerization. Wiley Online Library. Available at: [Link]

  • Synthesis and Characterization of Polystyrene-b-Poly(4-vinyl pyridine) Block Copolymers by Atom Transfer Radical Polymerization. ResearchGate. Available at: [Link]

  • Electronic effects – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Aza-Michael-type addition of amines to 2-vinylpyridine and... ResearchGate. Available at: [Link]

  • Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. MDPI. Available at: [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity of Pyridinecarboxylic Acid Derivatives with Platinum-Based Drugs

This guide provides an in-depth technical analysis of the potential cross-reactivity between pyridinecarboxylic acid derivatives and platinum-based chemotherapeutic agents. Designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the potential cross-reactivity between pyridinecarboxylic acid derivatives and platinum-based chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes current mechanistic understanding with experimental data and provides detailed protocols for investigating these interactions.

Introduction: The Intersection of Two Important Pharmacological Classes

Platinum-based drugs, including cisplatin, carboplatin, and oxaliplatin, are cornerstones of modern chemotherapy, widely used in the treatment of various solid tumors. Their cytotoxic mechanism of action is primarily attributed to the formation of covalent adducts with DNA, which inhibits cell replication and induces apoptosis in cancer cells.[1][2] However, their clinical use is often complicated by severe side effects, including hypersensitivity reactions (HSRs), which can range from mild cutaneous symptoms to life-threatening anaphylaxis.[3][4] These HSRs are a significant clinical challenge, often necessitating treatment discontinuation.[3]

Pyridinecarboxylic acid derivatives are a broad class of compounds that feature a pyridine ring substituted with a carboxylic acid group. This scaffold is present in numerous pharmaceuticals and naturally occurring molecules, including the essential vitamin B3 (niacin) and its isomers, nicotinic acid and isonicotinic acid.[5] Given their widespread use and chemical structure, which includes a nitrogen atom with a lone pair of electrons, there is a scientifically grounded hypothesis that these molecules may interact with platinum-based drugs.[1]

This guide explores the chemical basis for this interaction, the potential for immunological cross-reactivity, and the experimental methodologies required to investigate these phenomena. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Mechanistic Insights into Potential Cross-Reactivity

The potential for cross-reactivity between pyridinecarboxylic acid derivatives and platinum-based drugs is rooted in the fundamental chemistry of platinum compounds and the principles of drug hypersensitivity.

The Hapten Hypothesis and Platinum Drug Allergy

Platinum drugs are not large enough to be immunogenic on their own. Instead, they act as haptens. After administration, the aquated forms of these drugs are highly reactive and can covalently bind to endogenous macromolecules, primarily proteins, to form drug-protein adducts.[6] These newly formed adducts can be processed by antigen-presenting cells (APCs) and presented to T-cells, initiating an immune response. In susceptible individuals, this can lead to the production of drug-specific IgE or T-cells, leading to type I (immediate) or type IV (delayed) hypersensitivity reactions upon subsequent exposure.[7][8]

Chemical Affinity of Pyridinecarboxylic Acids for Platinum Drugs

Recent studies have provided both theoretical and experimental evidence that pyridine derivatives have a significant affinity for platinum-based drugs.[1] The nitrogen atom in the pyridine ring, much like the nitrogen atoms in the purine bases of DNA, possesses a lone pair of electrons that can form a coordinate bond with the electron-deficient platinum center of the activated drug.[9] This interaction can lead to the formation of stable platinum-pyridine derivative complexes.

This chemical affinity is the basis for the cross-reactivity hypothesis: if a patient is exposed to a pyridinecarboxylic acid derivative that forms an adduct with a host protein, the immune system may generate antibodies or T-cells that recognize a shared epitope involving the platinum-hapten complex. Subsequent administration of a platinum-based drug could then trigger an allergic response.

cluster_activation Drug Activation & Haptenation cluster_immune Immunological Cascade Platinum_Drug Platinum-Based Drug (e.g., Carboplatin) Activated_Platinum Activated (Aquated) Platinum Species Platinum_Drug->Activated_Platinum Hydrolysis Platinum_Protein_Adduct Platinum-Protein Adduct (Hapten-Carrier Complex) Activated_Platinum->Platinum_Protein_Adduct Binds to Platinum_Pyridine_Adduct Platinum-Pyridine Adduct Activated_Platinum->Platinum_Pyridine_Adduct Binds to Host_Protein Host Protein Host_Protein->Platinum_Protein_Adduct Pyridine_Derivative Pyridinecarboxylic Acid Derivative Pyridine_Derivative->Platinum_Pyridine_Adduct APC Antigen Presenting Cell (APC) Platinum_Protein_Adduct->APC Uptake & Processing T_Cell T-Helper Cell APC->T_Cell Antigen Presentation B_Cell B-Cell T_Cell->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE Drug-Specific IgE Plasma_Cell->IgE Production Mast_Cell Mast Cell IgE->Mast_Cell Sensitization Mediator_Release Release of Inflammatory Mediators (Histamine, etc.) Mast_Cell->Mediator_Release Cross-linking by Platinum Adduct Hypersensitivity_Reaction Clinical Manifestations of Hypersensitivity Mediator_Release->Hypersensitivity_Reaction

Caption: Proposed mechanism for platinum drug hypersensitivity and potential cross-reactivity.

Comparative Experimental Data

While direct clinical evidence of cross-reactivity is currently lacking in the literature, theoretical and in vitro studies provide valuable insights into the potential for interaction.

Binding Affinity of Pyridinecarboxylic Acid Derivatives to Platinum Drugs

A study by Wyrzykowski et al. (2024) investigated the affinity of various pyridine derivatives for platinum-based drugs using both computational (DFT) and experimental (UV-Vis spectroscopy) methods.[1] The spontaneity of complex formation was assessed by calculating the Gibbs free energy change (ΔGr). A more negative ΔGr value indicates a more favorable and spontaneous interaction.

CompoundPlatinum DrugGibbs Free Energy Change (ΔGr) (kJ/mol) - B3LYP MethodGibbs Free Energy Change (ΔGr) (kJ/mol) - MN15 Method
Nicotinic acid (B3_A) Activated Cisplatin-112.2-108.4
Activated Carboplatin-110.1-106.3
Activated Oxaliplatin-115.5-111.7
Nicotinamide (B3_B) Activated Cisplatin-118.9-115.1
Activated Carboplatin-116.8-113.0
Activated Oxaliplatin-122.3-118.5
Isonicotinic acid (B3_C) Activated Cisplatin-114.3-110.5
Activated Carboplatin-112.2-108.4
Activated Oxaliplatin-117.6-113.8
Picolinic acid (B3_D) Activated Cisplatin-89.1-85.3
Activated Carboplatin-87.0-83.2
Activated Oxaliplatin-92.4-88.6
Guanine (DNA Base) Activated Cisplatin-134.5-130.7
Activated Carboplatin-132.4-128.6
Activated Oxaliplatin-137.8-134.0

Data synthesized from Wyrzykowski et al., 2024.[1]

Interpretation of Data:

  • All tested pyridine derivatives show a spontaneous and favorable interaction with the activated forms of cisplatin, carboplatin, and oxaliplatin, as indicated by the negative ΔGr values.[1]

  • Nicotinamide consistently demonstrates the highest affinity for platinum drugs among the pyridine derivatives tested.[9]

  • The affinity of pyridine derivatives is generally lower than that of guanine, the primary biological target of platinum drugs.[9] This suggests that while interactions can occur, they may be less frequent than DNA binding in a cellular environment.

Comparison of Diagnostic Tests for Platinum Hypersensitivity

Several in vitro and in vivo tests are available to diagnose and investigate platinum drug hypersensitivity. The choice of test depends on the suspected mechanism of the reaction (e.g., IgE-mediated vs. T-cell-mediated).

TestPrincipleAdvantagesLimitations
Skin Prick/Intradermal Test In vivo test that detects the presence of drug-specific IgE on mast cells, leading to a localized wheal and flare reaction.[3]High sensitivity for IgE-mediated reactions; provides rapid results.[10]Risk of inducing a systemic reaction; less reliable for delayed reactions.[3]
Basophil Activation Test (BAT) Ex vivo flow cytometry-based assay that measures the upregulation of activation markers (e.g., CD63, CD203c) on basophils upon stimulation with the drug.[11][12]Safe (performed on a blood sample); can be used for IgE-mediated reactions; high specificity.[12]Requires fresh blood; variable sensitivity; standardized protocols are still emerging.[13]
Lymphocyte Transformation Test (LTT) In vitro assay that measures the proliferation of drug-specific memory T-cells in response to the drug.[14][15]Useful for diagnosing delayed (T-cell-mediated) hypersensitivity reactions.[15]Time-consuming (several days); lower sensitivity than other tests; not standardized.[14]
LC-MS/MS Analysis of Adducts Analytical technique to identify and quantify the formation of drug-protein or drug-DNA adducts.[16]Provides direct evidence of haptenation; can be used to study the chemical basis of the immune response.Does not directly measure the immunological response; requires specialized equipment and expertise.[16]

Experimental Protocols

The following protocols are provided as a guide for researchers investigating the cross-reactivity of pyridinecarboxylic acid derivatives with platinum-based drugs. These protocols synthesize best practices from the cited literature.

Protocol for Basophil Activation Test (BAT)

This protocol is designed to assess the IgE-mediated activation of basophils in response to platinum drugs and potentially cross-reactive compounds.

cluster_workflow BAT Experimental Workflow start Start blood_collection Collect whole blood in EDTA tubes start->blood_collection incubation Incubate blood with drug (e.g., Carboplatin) and controls blood_collection->incubation staining Stain with fluorescently labeled antibodies (anti-CD63, anti-CD203c) incubation->staining lysis Lyse red blood cells staining->lysis flow_cytometry Acquire data on a flow cytometer lysis->flow_cytometry analysis Analyze basophil population for activation markers flow_cytometry->analysis end End analysis->end

Caption: Workflow for the Basophil Activation Test (BAT).

Step-by-Step Methodology:

  • Blood Collection: Collect fresh peripheral blood from patients and healthy controls into EDTA-containing tubes. All processing should occur within 4 hours of collection.

  • Drug and Control Preparation:

    • Prepare a stock solution of carboplatin (or other platinum drug) and the pyridinecarboxylic acid derivative of interest. Serially dilute the drugs to achieve a range of final concentrations for stimulation (e.g., 0.05 to 2500 µg/mL).[12]

    • Prepare a positive control (e.g., anti-IgE antibody) and a negative control (e.g., 5% dextrose solution).[17]

  • Incubation:

    • In a 96-well plate, add 50 µL of whole blood to each well.

    • Add 50 µL of the prepared drug dilutions or controls to the respective wells.

    • Incubate at 37°C for 20 minutes. To prevent spontaneous basophil activation, a parallel incubation can be performed at 4°C.[18]

  • Staining:

    • Add a cocktail of fluorescently labeled antibodies to each well. A typical panel includes antibodies against a basophil-specific marker (e.g., CRTH2 or CD123) and activation markers (e.g., CD63 and CD203c).

    • Incubate for 20 minutes at 4°C in the dark.

  • Lysis and Fixation:

    • Add a red blood cell lysis buffer and incubate for 10 minutes at room temperature.

    • Centrifuge the plate, discard the supernatant, and wash the cells with a suitable buffer.

    • Resuspend the cells in a fixation buffer (e.g., 1% paraformaldehyde).

  • Flow Cytometry:

    • Acquire the samples on a flow cytometer.

    • Gate on the basophil population using the specific marker.

    • Quantify the percentage of basophils expressing the activation markers (CD63 and/or CD203c).

  • Data Analysis:

    • Calculate a stimulation index (SI) for each condition by dividing the percentage of activated basophils in the presence of the drug by the percentage in the negative control. An SI ≥ 2 is typically considered a positive result.

Protocol for Lymphocyte Transformation Test (LTT)

This protocol is for assessing T-cell mediated responses to platinum drugs.

cluster_workflow LTT Experimental Workflow start Start pbmc_isolation Isolate PBMCs from heparinized blood using density gradient centrifugation start->pbmc_isolation cell_culture Culture PBMCs with drug, positive control (e.g., PHA), and negative control pbmc_isolation->cell_culture incubation Incubate for 5-7 days at 37°C, 5% CO2 cell_culture->incubation proliferation_assay Add [3H]-thymidine or other proliferation marker for the final 16-18 hours incubation->proliferation_assay harvesting Harvest cells and measure proliferation (e.g., scintillation counting or colorimetric assay) proliferation_assay->harvesting analysis Calculate Stimulation Index (SI) harvesting->analysis end End analysis->end

Caption: Workflow for the Lymphocyte Transformation Test (LTT).

Step-by-Step Methodology:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from fresh heparinized blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture:

    • Resuspend the PBMCs in a complete cell culture medium (e.g., RPMI-1640 with 10% autologous plasma or fetal bovine serum).

    • Plate the cells in a 96-well plate at a density of 1-2 x 105 cells per well.

    • Add the platinum drug or pyridinecarboxylic acid derivative at various non-toxic concentrations.

    • Include a positive control (e.g., phytohemagglutinin) and a negative control (media alone).

  • Incubation: Incubate the plate for 6 to 7 days at 37°C in a humidified 5% CO2 atmosphere.

  • Proliferation Assay:

    • For the final 16-18 hours of culture, add [3H]-thymidine to each well to measure DNA synthesis.

    • Alternatively, non-radioactive methods such as BrdU incorporation or cell viability assays can be used.[19]

  • Harvesting and Measurement:

    • Harvest the cells onto a filter mat using a cell harvester.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the stimulation index (SI) by dividing the mean counts per minute (CPM) of the drug-stimulated cultures by the mean CPM of the unstimulated cultures. An SI ≥ 2 or 3 is generally considered positive.[20]

Conclusion and Future Perspectives

The potential for cross-reactivity between pyridinecarboxylic acid derivatives and platinum-based drugs is a topic of significant interest, grounded in the established chemical affinity between these two classes of molecules. While direct clinical evidence remains elusive, theoretical and in vitro data suggest that interactions are plausible and warrant further investigation. The formation of stable platinum-pyridine adducts provides a mechanistic basis for a potential immunological response.

The experimental protocols detailed in this guide provide a framework for researchers to explore this phenomenon. The Basophil Activation Test is a valuable tool for investigating immediate, IgE-mediated reactions, while the Lymphocyte Transformation Test can shed light on delayed, T-cell-mediated responses.

Future research should focus on:

  • Clinical Studies: Retrospective and prospective studies are needed to determine if there is any correlation between exposure to high doses of pyridinecarboxylic acid derivatives (such as niacin for hyperlipidemia) and the incidence of platinum drug hypersensitivity.

  • Immunological Characterization: Isolation and characterization of T-cell or B-cell clones from patients with platinum drug allergies to determine their reactivity to platinum-pyridine adducts.

  • Advanced Adduct Analysis: Utilizing advanced mass spectrometry techniques to identify and quantify the specific pyridine-platinum-protein adducts formed in vivo.

By pursuing these avenues of research, the scientific community can gain a clearer understanding of the risks, if any, associated with the co-administration or sequential administration of these important therapeutic agents, ultimately leading to improved patient safety and treatment outcomes.

References

  • Tsao, L. R., Young, F. D., Otani, I. M., & Castells, M. C. (2021). Hypersensitivity Reactions to Platinum Agents and Taxanes. eScholarship, University of California. [Link]

  • Iwamoto, T., Ishida, T., Chiyomori, T., et al. (2014). Carboplatin-induced severe hypersensitivity reaction: Role of IgE-dependent basophil activation and FcεRI. Cancer Science. [Link]

  • Iwamoto, T., Ishida, T., Chiyomori, T., et al. (2014). Carboplatin-induced severe hypersensitivity reaction: Role of IgE-dependent basophil activation and FcεRI. ResearchGate. [Link]

  • Abdel-Rahman, O., & El-Sayed, M. E. (2023). Platinum Hypersensitivity and Toxicity. StatPearls Publishing. [Link]

  • Wyrzykowski, D., et al. (2024). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. [Link]

  • Ferreira, J. A., et al. (2021). Platinum Derivatives Effects on Anticancer Immune Response. MDPI. [Link]

  • Makrilia, N., et al. (2010). Hypersensitivity reactions associated with platinum antineoplastic agents: a systematic review. Metal-Based Drugs. [Link]

  • Bax, H. J., et al. (2023). Basophil Activation Test: Bridging Allergy and Oncology for Diagnostic, Therapeutic and Prognostic Applications in AllergoOncology: An EAACI Position Paper. Allergy. [Link]

  • Wyrzykowski, D., et al. (2024). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum-Based Drugs. PMC. [Link]

  • Caiado, J., & Castells, M. (2015). Presentation and Diagnosis of Hypersensitivity to Platinum Drugs. Current Allergy and Asthma Reports. [Link]

  • Tsao, L. R., et al. (2021). Hypersensitivity Reactions to Platinum Agents and Taxanes. ResearchGate. [Link]

  • Wyrzykowski, D., et al. (2024). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum-Based Drugs. PubMed. [Link]

  • Patel, K., et al. (2020). Niacin Toxicity. StatPearls Publishing. [Link]

  • Ariza, A., et al. (2022). Basophil activation test is a complementary tool in the diagnosis of immediate reactions to platinum salts and taxanes. Allergy. [Link]

  • Schnyder, B., et al. (2021). Lymphocyte transformation test for drug allergy detection: When does it work? The Journal of Allergy and Clinical Immunology: In Practice. [Link]

  • Psenicnik, M., et al. (2022). Analysis of Viability as Readout of Lymphocyte Transformation Test in Drug Hypersensitivity Diagnostics. MDPI. [Link]

  • Incorvaia, C., et al. (2023). A Modified Basophil Activation Test for the Clinical Management of Immediate Hypersensitivity Reactions to Paclitaxel: A Proof-of-Concept Study. MDPI. [Link]

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Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Ethenyl pyridine-4-carboxylate

Topic: Personal Protective Equipment & Handling Guide for Ethenyl Pyridine-4-Carboxylate Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist CAS No: 24641-05-2 Synonym...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for Ethenyl Pyridine-4-Carboxylate Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

CAS No: 24641-05-2 Synonyms: Vinyl isonicotinate; 4-Vinylpyridine carboxylate; Isonicotinic acid vinyl ester

Executive Summary: The "Red Flag" Hazards

As a Senior Application Scientist, I often see this compound mishandled not because of its acute toxicity, but due to its chemical instability . Ethenyl pyridine-4-carboxylate is a functionalized vinyl monomer . Unlike standard stable reagents, it possesses two distinct reactive centers: the nucleophilic pyridine ring and the polymerizable vinyl ester group.

Critical Operational Risks:

  • Spontaneous Polymerization: Like vinyl acetate, this compound is prone to autopolymerization if stored improperly (heat/light) or if stabilizers are depleted. This can rupture containers.

  • Sensitization Potential: Pyridine derivatives are known respiratory and skin sensitizers. The vinyl moiety increases alkylating potential, making skin contact a high-risk event for dermatitis.

  • Lachrymator/Irritant: Expect significant mucous membrane irritation upon inhalation.

Risk Assessment & PPE Selection

Standard nitrile gloves are often insufficient for pyridine derivatives due to rapid permeation.

Protective Gear Specification Scientific Rationale
Hand Protection Primary: Silver Shield® (Laminate) Secondary (Splash): Double-gloved Nitrile (min 5 mil each)Pyridine rings can permeate nitrile in <15 mins. Laminate film provides >4 hr breakthrough time against aromatics and esters.
Respiratory Mandatory: Certified Chemical Fume Hood Contingency: Full-face respirator with OV/P100 cartridgesThe vinyl ester hydrolysis releases acetaldehyde and isonicotinic acid; the monomer itself is a respiratory irritant.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are inadequate due to the risk of splashing a reactive monomer that can bond to corneal proteins.
Body Tyvek® Lab Coat or Chemical ApronCotton absorbs liquids and holds the irritant against the skin. Tyvek repels organic splashes.

Operational Protocol: From Storage to Synthesis

This protocol is designed to maintain monomer integrity and ensure user safety.

A. Storage & Stability Check

  • Temperature: Store at 2°C – 8°C (Refrigerated). Do NOT freeze unless specified, as phase changes can precipitate inhibitors.

  • Inhibitor: These monomers typically contain hydroquinone (HQ) or MEHQ.

    • Action: Check the Certificate of Analysis (CoA) for inhibitor levels. If the liquid has turned viscous or cloudy, do not use —polymerization has initiated.

B. Handling Workflow (The "Cold-Chain" Method)

  • Equilibration: Allow the container to warm to room temperature inside the fume hood before opening. Opening a cold bottle condenses atmospheric moisture, which can hydrolyze the ester.

  • Inert Atmosphere: Handle under Nitrogen or Argon. Oxygen can act as a radical inhibitor or initiator depending on concentration; consistency is key.

  • Transfer: Use a glass syringe with a stainless steel needle. Avoid plastic pipettes if possible, as the monomer can solvate certain plasticizers.

C. Emergency Procedures

  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol, as it enhances skin absorption of pyridine derivatives.

  • Spill: Do not wipe with paper towels (exothermic polymerization risk). Cover with vermiculite/sand, scoop into a waste container, and quench with water if compatible.

Visualization: Safety & Logic Flow

Figure 1: Operational Workflow for Reactive Monomers This decision tree ensures you assess stability before committing the reagent to a reaction.

HandlingProtocol Start Retrieve from Storage (4°C) Check Visual Inspection: Viscous? Cloudy? Yellowing? Start->Check Discard DISCARD as Hazardous Waste (Polymerization Initiated) Check->Discard Yes (Compromised) Equilibrate Equilibrate to RT in Hood (Prevent Condensation) Check->Equilibrate No (Clear Liquid) Inert Purge Headspace with N2/Ar Equilibrate->Inert Dispense Dispense via Glass Syringe Inert->Dispense Reaction Proceed to Reaction Dispense->Reaction

Figure 2: Emergency Response Decision Matrix Immediate actions for exposure or containment.

EmergencyResponse Incident Incident Occurs Type Identify Type Incident->Type Skin Skin/Eye Contact Type->Skin Spill Benchtop Spill Type->Spill ActionSkin Wash 15 min (Soap/Water) NO Alcohol/Solvents Skin->ActionSkin ActionSpill Isolate Area Cover with Vermiculite Do NOT use paper towels Spill->ActionSpill Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical Disposal Dispose as Hazardous Organic Waste ActionSpill->Disposal

Disposal & Waste Management

RCRA Classification: While not explicitly listed under a specific P or U code, this material should be treated as D001 (Ignitable) and potentially hazardous due to toxicity.

  • Segregation: Do not mix with oxidizers (peroxides, nitric acid) in the waste stream, as this can trigger violent polymerization or fire.

  • Quenching: Small residues in glassware can be rinsed with dilute acidic water (protonates the pyridine, making it water-soluble) before final organic solvent wash.

  • Labeling: Clearly label waste containers as "Contains Vinyl Pyridine Derivatives – Potential Sensitizer."

References

  • Stenutz, R. (n.d.). Data for Ethenyl pyridine-4-carboxylate. ChemSynthesis. Retrieved from [Link] (Verified CAS 24641-05-2 identity).

  • Google Patents. (2002). US6383500B1 - Particles comprising amphiphilic copolymers.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Ethenyl pyridine-4-carboxylate
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